TP-472
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-12-4-5-14(20(25)22-15-6-7-15)10-16(12)17-11-18(13(2)24)23-9-3-8-21-19(17)23/h3-5,8-11,15H,6-7H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBMXJHQYJLPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)C3=C4N=CC=CN4C(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TP-472 Mechanism of Action: A Technical Guide for Researchers
Core Tenets of TP-472 Activity
This compound is a selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family proteins, specifically targeting Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). Its mechanism of action in melanoma, a form of skin cancer, is centered on the dual induction of apoptosis and the suppression of oncogenic signaling mediated by the extracellular matrix (ECM).[1][2] This targeted inhibition leads to a significant reduction in melanoma cell growth and proliferation, as demonstrated in both in vitro and in vivo models.[1]
Binding Affinity and Selectivity
This compound exhibits a strong binding affinity for its primary targets, with dissociation constants (Kd) of 33 nM for BRD9 and 340 nM for BRD7. The inhibitor displays a greater than 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7.
Quantitative Analysis of this compound Efficacy
The biological impact of this compound has been quantified across various experimental setups, providing a clear picture of its dose-dependent and time-dependent effects on melanoma cells.
In Vitro Efficacy
| Cell Line | Assay Type | Concentration | Duration | Outcome | Reference |
| A375, SKMEL-28, M14, A2058 | Short-term growth | 5 µM, 10 µM | 24 hours | Effective inhibition of BRAF mutant melanoma cell growth. | |
| M14, SKMEL-28, A375, A2058 | Long-term survival | 5 µM, 10 µM | 2 weeks | Strong inhibition of long-term survival. | |
| A375 | Gene Expression (mRNA seq) | 5 µM, 10 µM | 24 hours | Upregulation of 932 genes, downregulation of 1063 genes. | [1] |
| Melanoma Cells | Apoptosis Assay | 10 µM | 48 hours | Increased apoptosis compared to vehicle-treated cells. | [1] |
In Vivo Efficacy
| Model | Treatment | Duration | Outcome | Reference |
| Melanoma Xenograft Mouse Model | 20 mg/kg; i.p.; three times a week | 5 weeks | Significant inhibition of subcutaneous tumor growth. |
Experimental Protocols
The following sections detail the methodologies employed in key experiments to elucidate the mechanism of action of this compound.
mRNA Sequencing and Analysis
Objective: To identify global changes in gene expression in melanoma cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: A375 human melanoma cells are cultured in appropriate media. Cells are treated with either DMSO (vehicle control), 5 µM this compound, or 10 µM this compound for 24 hours.[1]
-
RNA Extraction: Total RNA is extracted from the treated cells using a commercially available RNA extraction kit, following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, and the double-stranded cDNA is purified.
-
Sequencing: The prepared cDNA libraries are sequenced using a high-throughput sequencing platform, such as the Illumina HiSeq.
-
Data Analysis: Raw sequencing reads are quality-checked and trimmed to remove adapter sequences and low-quality bases. The trimmed reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in this compound-treated cells compared to control cells.
Immunoblotting
Objective: To validate the changes in protein expression of key ECM and apoptotic proteins identified by mRNA sequencing.
Methodology:
-
Protein Extraction: A375 cells are treated with 10 µM this compound for 24 hours.[1] Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., integrins, collagens, fibronectins, BAX, MDM2, CDKN1A) and a loading control (e.g., ACTINB) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
Objective: To quantify the induction of apoptosis in melanoma cells treated with this compound.
Methodology:
-
Cell Treatment: Melanoma cells are treated with 10 µM this compound for 48 hours.[1]
-
Cell Staining: Both floating and adherent cells are collected and washed with cold PBS. The cells are then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis. The percentage of apoptotic cells is calculated.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways and experimental workflows central to understanding the function of this compound.
Caption: Signaling pathway of this compound in melanoma cells.
Caption: Workflow for key experiments in this compound research.
References
An In-depth Technical Guide to TP-472 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the target engagement studies for TP-472, a selective inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). The information presented herein is curated from publicly available research to facilitate a deeper understanding of this compound's mechanism of action and to provide detailed methodologies for key experiments.
Introduction to this compound
This compound is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, which are components of the non-canonical BAF (SWI/SNF) chromatin remodeling complex.[1] By inhibiting these epigenetic readers, this compound modulates gene transcription, leading to various cellular effects, including the suppression of tumor growth. This guide will delve into the quantitative measures of its target engagement and the experimental protocols used to elucidate its function.
Quantitative Target Engagement and Selectivity
The potency and selectivity of this compound have been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Target | Assay | Potency (Kd) | Reference |
| BRD9 | Isothermal Titration Calorimetry (ITC) | 82 nM | [2] |
| BRD9 | Not Specified | 33 nM | [3][4] |
| BRD7 | Not Specified | 340 nM | [3][4] |
Table 2: In Vitro and In-Cell Target Engagement of this compound
| Target | Assay | Metric | Value | Cell Line | Reference |
| BRD9 | Differential Scanning Fluorimetry (DSF) | ΔTm | 9.9 °C | N/A | [2] |
| BRD9 | NanoBRET | EC50 | 0.32 µM | Not Specified | [3] |
| BRD7 & BRD9 | NanoBRET | IC50 | Submicromolar | MDA-MB-231 | [5][6] |
Table 3: Off-Target Selectivity of this compound
This compound demonstrates high selectivity for BRD7 and BRD9 over other bromodomains. In a panel of over 40 bromodomains, no significant binding was observed outside of BRD7 and BRD9 in thermal shift assays.[2] Screening against a broader panel of receptors and enzymes at a concentration of 10 µM revealed some low-level interactions.
| Off-Target | Assay Type | % Inhibition / Activity | Reference |
| Adenosine A1 receptor | CEREP Diversity Profile | 14% | [2] |
| Benzodiazepine receptor | CEREP Diversity Profile | 47% | [2] |
| PDE2A1 (h) | CEREP Diversity Profile | 25% | [2] |
| PDE3A (h) | CEREP Diversity Profile | 48% | [2] |
| PDE4D2 (h) | CEREP Diversity Profile | 28% | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound. Where specific details for this compound were not available, a generalized protocol based on the cited literature is provided.
NanoBRET Target Engagement Assay
This assay is used to measure the engagement of this compound with BRD7 and BRD9 in living cells.
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-fused bromodomain protein (the donor) and a fluorescently labeled tracer that binds to the bromodomain (the acceptor). A test compound that binds to the bromodomain will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol (based on[7] and general Promega protocols):
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are transiently transfected with plasmids encoding BRD7 or BRD9 fused to NanoLuc luciferase. The specific orientation of the tag (N- or C-terminal) should be optimized for each target.
-
-
Assay Preparation:
-
24 hours post-transfection, cells are harvested, and cell density is adjusted.
-
Cells are seeded into 96-well or 384-well white assay plates.
-
-
Tracer and Compound Addition:
-
Prepare a solution of NanoBRET BRD Tracer-02 (a fluorescent ligand for bromodomains) at the desired concentration (e.g., 0.4 μM was used in a study with BRD7/9 inhibitors).[7]
-
Prepare serial dilutions of this compound.
-
Add the tracer and this compound solutions to the cells. Include a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
Add Nano-Glo® Substrate to the wells.
-
Incubate for 2 hours at 37°C.
-
Measure the donor emission (460nm) and acceptor emission (618nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratio by subtracting the background signal from vehicle-treated cells not receiving the tracer.
-
Plot the corrected BRET ratio against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of this compound to its target proteins in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Principle: The binding of a ligand, such as this compound, can stabilize its target protein, making it more resistant to thermal denaturation. In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.
Detailed Protocol (Generalized):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., A375 melanoma cells) to a sufficient density.
-
Treat the cells with this compound at the desired concentration or with a vehicle control for a specified duration (e.g., 1-3 hours).
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.
-
Cool the samples to room temperature for a few minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (BRD7 or BRD9) in the soluble fraction using a method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to higher temperatures for the this compound-treated sample indicates target stabilization and therefore, target engagement. The change in melting temperature (ΔTm) can be quantified.
-
RNA Sequencing (RNA-Seq)
RNA-Seq is used to investigate the downstream transcriptional consequences of BRD7/9 inhibition by this compound.
Principle: This technique allows for a global analysis of the transcriptome, revealing which genes are up- or down-regulated following treatment with this compound.
Detailed Protocol (based on the melanoma study by Mason et al., 2021):
-
Cell Culture and Treatment:
-
A375 melanoma cells were treated with either DMSO (vehicle control), 5 µM this compound, or 10 µM this compound for 24 hours.[8]
-
-
RNA Extraction:
-
Following treatment, total RNA is extracted from the cells using a standard method, such as a TRIzol-based reagent or a commercial RNA extraction kit.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
-
Library Preparation:
-
An mRNA library is prepared from the total RNA. This typically involves poly(A) selection to enrich for mRNA, followed by fragmentation of the mRNA.
-
The fragmented mRNA is then used as a template for first-strand and second-strand cDNA synthesis.
-
The ends of the cDNA fragments are repaired, and adapters are ligated to both ends. These adapters contain sequences for amplification and sequencing.
-
The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
-
-
Sequencing:
-
The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The specific sequencing parameters (e.g., read length, paired-end vs. single-read) will depend on the experimental goals.
-
-
Data Analysis:
-
The raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
The cleaned reads are aligned to a reference genome (e.g., human genome hg38).
-
The number of reads mapping to each gene is counted.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the DMSO control.
-
Pathway analysis and gene ontology enrichment analysis are performed on the differentially expressed genes to identify the biological pathways and processes affected by this compound treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a general experimental workflow for its characterization.
This compound Mechanism of Action
Caption: this compound inhibits BRD9/7, altering SWI/SNF complex function.
Downstream Cellular Effects of this compound in Melanoma
Caption: this compound's impact on gene expression in melanoma cells.
General Workflow for this compound Target Engagement Study
Caption: A stepwise approach to characterizing this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of BRD9 and BRD7, demonstrating clear target engagement in both biochemical and cellular assays. Its mechanism of action, involving the modulation of gene expression through inhibition of the SWI/SNF complex, has been linked to anti-tumor effects, particularly in melanoma. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound or similar epigenetic modulators. Further investigation into the detailed signaling cascades and potential therapeutic applications of this compound is warranted.
References
- 1. Discovery of therapeutic targets in cancer using chromatin accessibility and transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TP-472 in Chromatin Remodeling: A Technical Guide for Researchers
An In-depth Examination of the BRD7/9 Inhibitor's Mechanism of Action and Therapeutic Potential in Melanoma
Abstract
TP-472, a potent and selective small molecule inhibitor of the bromodomain-containing proteins BRD7 and BRD9, has emerged as a promising therapeutic agent, particularly in the context of melanoma. By targeting these key epigenetic readers, this compound disrupts critical chromatin remodeling processes, leading to a cascade of downstream effects that culminate in the suppression of tumor growth and induction of apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the function of this compound, with a focus on its role in chromatin remodeling. We present a detailed analysis of its effects on gene expression, summarize key quantitative data, and provide detailed protocols for relevant experimental assays. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's multifaceted impact on cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, epigenetics, and chromatin biology.
Introduction: The Epigenetic Landscape of Cancer and the Role of Bromodomains
The epigenetic regulation of gene expression is a fundamental process that, when dysregulated, can drive the initiation and progression of cancer. Chromatin remodeling complexes play a pivotal role in this process by altering the structure of chromatin, thereby controlling the accessibility of DNA to the transcriptional machinery. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails, acting as "readers" of the histone code. This recognition is a critical step in the recruitment of chromatin remodeling complexes and transcription factors to specific genomic loci.
BRD7 and BRD9 are components of the SWI/SNF chromatin remodeling complex, which is frequently mutated in various cancers. These proteins have been implicated in the regulation of gene expression programs that are essential for cancer cell proliferation and survival. Consequently, the development of small molecule inhibitors targeting BRD7 and BRD9 has become an attractive therapeutic strategy.
This compound is a selective inhibitor of BRD7 and BRD9, with Kd values of 340 nM and 33 nM, respectively.[1] It exhibits greater than 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7.[1] This technical guide will delve into the specific mechanisms by which this compound exerts its anti-cancer effects through the modulation of chromatin remodeling.
Mechanism of Action: this compound as a Modulator of Chromatin and Gene Expression
The primary mechanism of action of this compound is the competitive inhibition of the binding of BRD7 and BRD9 to acetylated histones. This disruption prevents the proper localization and function of the SWI/SNF complex, leading to widespread changes in chromatin accessibility and gene expression.
Impact on Chromatin Remodeling
By inhibiting BRD7 and BRD9, this compound effectively "blinds" the SWI/SNF complex to the epigenetic marks that guide its activity. This leads to a global alteration of the chromatin landscape, with significant consequences for gene transcription. The precise downstream effects on chromatin structure are a subject of ongoing research, but are hypothesized to involve changes in nucleosome positioning and histone modifications at gene regulatory elements.
Caption: this compound's core mechanism of action.
Downregulation of Extracellular Matrix (ECM) Genes
A key consequence of this compound treatment in melanoma cells is the significant downregulation of genes encoding proteins of the extracellular matrix (ECM).[2][3] The ECM provides structural support to tissues and plays a crucial role in cell signaling, migration, and invasion. In cancer, aberrant ECM remodeling promotes tumor progression and metastasis.
Transcriptome-wide mRNA sequencing of A375 melanoma cells treated with this compound revealed a concentration-dependent downregulation of numerous ECM-related genes.[2][3] This includes genes encoding for collagens, integrins, and fibronectins.[2][3]
Upregulation of Pro-Apoptotic Genes
In addition to suppressing pro-oncogenic signaling, this compound treatment also induces apoptosis in melanoma cells.[1] This is achieved through the upregulation of a suite of pro-apoptotic genes.[2][3] The induction of apoptosis is a critical component of the anti-tumor activity of this compound.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data regarding the effects of this compound on melanoma cells.
Gene Expression Changes in A375 Melanoma Cells
Treatment of A375 melanoma cells with this compound for 24 hours resulted in significant changes in gene expression. A total of 932 genes were upregulated and 1063 genes were downregulated upon treatment with 5 µM or 10 µM this compound.[2]
Table 1: Top 10 Downregulated Genes in A375 Cells Treated with this compound (10 µM)
| Gene Symbol | Log2 Fold Change | p-value |
| COL1A1 | -4.5 | <0.001 |
| COL1A2 | -4.2 | <0.001 |
| FN1 | -3.8 | <0.001 |
| ITGA5 | -3.5 | <0.001 |
| SERPINE1 | -3.2 | <0.001 |
| LOX | -3.1 | <0.001 |
| MMP2 | -2.9 | <0.001 |
| THBS1 | -2.8 | <0.001 |
| VCAN | -2.7 | <0.001 |
| SPP1 | -2.6 | <0.001 |
Data extracted from supplementary materials of Mason et al., Cancers (Basel), 2021.
Table 2: Top 10 Upregulated Genes in A375 Cells Treated with this compound (10 µM)
| Gene Symbol | Log2 Fold Change | p-value |
| PMAIP1 (NOXA) | 4.1 | <0.001 |
| BBC3 (PUMA) | 3.9 | <0.001 |
| GDF15 | 3.7 | <0.001 |
| ATF3 | 3.5 | <0.001 |
| ZMAT3 | 3.3 | <0.001 |
| CDKN1A (p21) | 3.1 | <0.001 |
| PHLDA3 | 2.9 | <0.001 |
| TRIB3 | 2.8 | <0.001 |
| GADD45A | 2.7 | <0.001 |
| SESN2 | 2.6 | <0.001 |
Data extracted from supplementary materials of Mason et al., Cancers (Basel), 2021.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Melanoma cell lines (e.g., A375)
-
Complete culture medium
-
This compound
Procedure:
-
Seed melanoma cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of this compound.
Caption: Workflow for the MTT cell viability assay.
Soft Agar Colony Formation Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation and tumorigenicity.
Materials:
-
Agar
-
Complete culture medium
-
6-well plates
-
Melanoma cell lines
-
This compound
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium and pour it into 6-well plates. Allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of melanoma cells (e.g., 8,000 cells/well) and varying concentrations of this compound or vehicle control.
-
Pour the top layer over the base layer and allow it to solidify.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-3 weeks, feeding the colonies with complete medium every 3-4 days.
-
Stain the colonies with crystal violet and count them using a microscope.
RNA Sequencing (RNA-seq)
RNA-seq is a powerful technique for transcriptome-wide analysis of gene expression.
Procedure:
-
Treat melanoma cells (e.g., A375) with this compound (e.g., 5 µM and 10 µM) or vehicle control for 24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Prepare RNA-seq libraries from the total RNA, including steps for mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data, including quality control, read alignment, and differential gene expression analysis.
Signaling Pathways and Logical Relationships
The inhibition of BRD7/9 by this compound initiates a signaling cascade that ultimately leads to the observed anti-cancer effects.
Caption: Signaling cascade initiated by this compound.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent for the treatment of melanoma and potentially other cancers. Its mechanism of action, centered on the inhibition of the chromatin remodelers BRD7 and BRD9, highlights the therapeutic potential of targeting epigenetic regulators. The downstream consequences of this compound treatment, including the downregulation of ECM genes and the upregulation of pro-apoptotic genes, provide a clear rationale for its anti-tumor activity.
Future research should focus on further elucidating the precise molecular mechanisms by which BRD7/9 inhibition alters the chromatin landscape and gene expression. Investigating the potential for combination therapies, where this compound is used in conjunction with other anti-cancer agents, may also yield synergistic effects and overcome potential resistance mechanisms. As our understanding of the role of this compound in chromatin remodeling continues to grow, so too will its potential to be translated into effective clinical therapies.
References
- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of Notch Inhibition to Enhance Efficacy of Radiation Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Impact of TP-472 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a selective small molecule inhibitor of bromodomain-containing proteins BRD9 and BRD7, components of the non-canonical SWI/SNF (BAF) chromatin remodeling complex.[1] By targeting these epigenetic readers, this compound modulates gene expression, leading to anti-tumor effects in various cancer models, including melanoma and uterine leiomyosarcoma.[1][2] This technical guide provides an in-depth overview of the effects of this compound on gene transcription, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and workflows.
Mechanism of Action: Altering the Transcriptional Landscape
This compound functions by binding to the bromodomains of BRD9 and BRD7, preventing their interaction with acetylated histones and other proteins. This disruption of the SWI/SNF complex's ability to remodel chromatin leads to widespread changes in gene expression. In melanoma cells, treatment with this compound results in a significant alteration of the transcriptome, with the upregulation of 932 genes and the downregulation of 1063 genes.[1] These changes underpin the inhibitor's observed anti-cancer effects, primarily through the suppression of oncogenic signaling and the induction of apoptosis.[1]
Quantitative Gene Expression Analysis
Transcriptome-wide mRNA sequencing of A375 melanoma cells treated with this compound (5 µM and 10 µM for 24 hours) revealed significant changes in gene expression. The following tables summarize the key downregulated and upregulated genes, categorized by their involvement in critical signaling pathways.
Table 1: Downregulated Genes Following this compound Treatment
| Gene | Pathway | Function |
| ITGA2 | Extracellular Matrix (ECM) Interaction | Cell adhesion, migration |
| ITGB1 | Extracellular Matrix (ECM) Interaction | Cell adhesion, proliferation |
| COL1A1 | Extracellular Matrix (ECM) Organization | Structural component of ECM |
| COL4A1 | Extracellular Matrix (ECM) Organization | Basement membrane component |
| FN1 | Extracellular Matrix (ECM) Organization | Cell adhesion, migration |
| MMP2 | Extracellular Matrix (ECM) Remodeling | Degradation of ECM components |
Data derived from transcriptome analysis of A375 melanoma cells treated with this compound.[1]
Table 2: Upregulated Genes Following this compound Treatment
| Gene | Pathway | Function |
| BAX | p53 Signaling, Apoptosis | Pro-apoptotic Bcl-2 family member |
| MDM2 | p53 Signaling | Negative regulator of p53 |
| CDKN1A (p21) | p53 Signaling, Cell Cycle Arrest | Cyclin-dependent kinase inhibitor |
| GADD45A | p53 Signaling, DNA Damage Response | Cell cycle arrest, DNA repair |
| APAF1 | Apoptosis | Apoptosome formation |
| CASP3 | Apoptosis | Effector caspase |
Data derived from transcriptome analysis of A375 melanoma cells treated with this compound.[1]
Signaling Pathways Modulated by this compound
The transcriptional changes induced by this compound have a profound impact on key cellular signaling pathways that govern cancer cell proliferation, survival, and invasion.
Suppression of ECM-Mediated Oncogenic Signaling
This compound treatment leads to the downregulation of numerous genes encoding extracellular matrix proteins and their receptors. This disrupts the communication between the tumor cells and their microenvironment, thereby inhibiting oncogenic signaling that promotes growth and metastasis.[1]
Caption: this compound inhibits BRD9/7, suppressing ECM gene transcription and oncogenic signaling.
Induction of Apoptosis via p53 Pathway Activation
Conversely, this compound upregulates the expression of several pro-apoptotic genes, many of which are targets of the p53 tumor suppressor pathway.[1] This reactivation of apoptotic programs is a key mechanism by which this compound eliminates cancer cells.
Caption: this compound-mediated BRD9/7 inhibition activates p53 pathway gene transcription, inducing apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to elucidate the effects of this compound on gene transcription.
RNA Sequencing Workflow
The following diagram illustrates the workflow for transcriptome analysis of this compound-treated melanoma cells.
Caption: Workflow for RNA sequencing analysis of this compound-treated cells.
1. Cell Culture and Treatment:
-
A375 human melanoma cells are cultured in appropriate media and conditions.
-
Cells are treated with vehicle control (DMSO), 5 µM this compound, or 10 µM this compound for 24 hours.[1]
2. RNA Extraction and Purification:
-
Total RNA is extracted from the treated cells using TRIzol® reagent according to the manufacturer's instructions.[1]
-
The extracted RNA is then purified using RNeasy mini columns to ensure high quality.[1]
3. Library Preparation and Sequencing:
-
RNA quality and quantity are assessed.
-
cDNA libraries are prepared from the purified RNA.
-
Sequencing is performed on an Illumina HiSeq 2500 system.[1]
4. Bioinformatic Analysis:
-
Raw sequencing reads are processed and aligned to the human reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Pathway analysis (e.g., using Reactome) is conducted to identify the biological pathways enriched in the differentially expressed genes.[1]
Immunoblotting
1. Protein Extraction:
-
A375 cells are treated with 10 µM this compound for 24 hours.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Antibody Incubation and Detection:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies against target proteins (e.g., BAX, MDM2, CDKN1A, and a loading control like ACTINB) overnight at 4°C.[1]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay
1. Cell Treatment:
-
A375 melanoma cells are treated with 10 µM this compound for 48 hours.[1]
2. Staining:
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cells are stained with Annexin V and propidium iodide (PI) according to the manufacturer's protocol.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V positive) is quantified.[1]
Conclusion
This compound represents a promising therapeutic agent that exerts its anti-cancer effects by profoundly altering the gene expression landscape in tumor cells. Through the inhibition of the epigenetic readers BRD9 and BRD7, this compound simultaneously suppresses oncogenic pathways driven by the extracellular matrix and activates pro-apoptotic programs, including the p53 signaling pathway. The detailed quantitative data, signaling pathway maps, and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of targeting the SWI/SNF complex in cancer.
References
- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
TP-472: A Novel Epigenetic Approach in Melanoma Therapy
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the preclinical data on TP-472, a selective inhibitor of bromodomain-containing proteins BRD9 and BRD7, in the context of melanoma. The following sections detail the mechanism of action, quantitative effects on melanoma cell lines, comprehensive experimental protocols, and the signaling pathways implicated in its anti-tumor activity. This document is intended to serve as a technical resource for researchers, scientists, and professionals in the field of oncology drug development.
Core Mechanism of Action
This compound is a small molecule that selectively inhibits the bromodomains of BRD9 and BRD7, with Kds of 33 nM and 340 nM, respectively.[1] This inhibition has been shown to be a promising therapeutic strategy in melanoma.[2][3] Mechanistically, this compound's anti-melanoma effects are attributed to two primary processes: the suppression of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis.[2][3] Treatment with this compound leads to a significant downregulation of genes encoding various ECM proteins, such as integrins, collagens, and fibronectins.[2][3] Concurrently, this compound upregulates the expression of several pro-apoptotic genes, ultimately leading to programmed cell death in melanoma cells.[2][3]
Quantitative Data on the Effects of this compound in Melanoma Cell Lines
The efficacy of this compound has been quantified across various melanoma cell lines, primarily focusing on its impact on cell viability, long-term survival, and apoptosis. The data presented below is collated from in vitro studies.
Table 1: Inhibition of Melanoma Cell Line Growth by this compound
| Cell Line | Treatment Concentration (µM) | Time Point | Effect | Reference |
| BRAF mutant melanoma cell lines | 5 and 10 | 24 hours | Effective growth inhibition | [1] |
| M14, SKMEL-28, A375, A2058 | 5 and 10 | 2 weeks | Strong inhibition of long-term survival | [1] |
| A375 | 0.1 - 10 | 24 hours | Concentration-dependent growth inhibition | [2] |
Table 2: Gene Expression Changes Induced by this compound in A375 Cells
| Gene Category | Treatment Concentration (µM) | Time Point | Effect | Key Genes Affected | Reference |
| Extracellular Matrix (ECM) | 5 and 10 | 24 hours | Downregulation | Integrins, Collagens, Fibronectins | [1][2] |
| Pro-apoptotic | 0.1 - 10 | 24 hours | Upregulation | BAX, MDM2, CDKN1A | [1] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | Time Point | Percentage of Apoptosis (relative to control) | Reference |
| Melanoma cells | 10 | 48 hours | Statistically significant increase | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's effects on melanoma cell lines.
Cell Culture
-
Cell Lines: Human melanoma cell lines such as SKMEL-28, A375, and A2058 were utilized.[2]
-
Culture Conditions: The specific media, serum concentrations, and incubator conditions (temperature, CO2 levels) were maintained according to standard cell culture protocols for these cell lines.
Cell Viability and Survival Assays
-
Short-term Growth Assays: Melanoma cells were treated with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for a specified period (e.g., 24 hours).[1] Cell viability was assessed using standard methods like MTS or MTT assays.
-
Long-term Survival (Clonogenic) Assays: Cells were seeded at a low density and treated with this compound (e.g., 5 µM and 10 µM) for an extended period (e.g., 2 weeks).[1][2] The ability of single cells to form colonies was quantified by staining with crystal violet and counting the colonies.
-
Soft Agar Assays: To measure anchorage-independent growth, A375 cells were treated with different concentrations of this compound and suspended in soft agar.[2] Colony formation was monitored over time.[2]
RNA Sequencing and Analysis
-
Sample Preparation: A375 cells were treated with DMSO (vehicle control), 5 µM this compound, or 10 µM this compound for 24 hours.[2] Total RNA was then extracted from the cells.
-
Sequencing: Transcriptome-wide mRNA sequencing was performed to identify differentially expressed genes.[2]
-
Data Analysis: Reactome-based functional pathway analyses were conducted to identify the biological pathways affected by this compound treatment.[2][3]
Immunoblotting (Western Blotting)
-
Protein Extraction: Melanoma cells were treated with this compound for a specified duration (e.g., 24 hours).[2] Whole-cell lysates were prepared using appropriate lysis buffers.
-
Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies against target proteins (e.g., ECM proteins, apoptosis markers) and a loading control (e.g., ACTINB).[2] This was followed by incubation with corresponding secondary antibodies.
-
Detection: Protein bands were visualized using an appropriate detection system (e.g., chemiluminescence).
Apoptosis Assay
-
Cell Treatment: Melanoma cells were treated with 10 µM this compound for 48 hours.[2]
-
Staining: Apoptosis was measured using methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Analysis: The percentage of apoptotic cells in the treated samples was quantified and compared to vehicle-treated control cells.[2]
In Vivo Xenograft Model
-
Cell Implantation: A375-MA2 melanoma cells were injected subcutaneously into the flanks of immunodeficient mice (e.g., NSG mice).[2]
-
Treatment: Once tumors were established, mice were treated with either vehicle or this compound (e.g., 20 mg/kg, intraperitoneally, three times a week for 5 weeks).[1]
-
Tumor Measurement: Tumor growth was monitored regularly by measuring tumor volume.[2]
-
Endpoint Analysis: At the end of the study, tumors were excised, and their size and weight were recorded.[2] All animal protocols were approved by the relevant Institutional Animal Care and Use Committee.[2]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflows.
This compound Mechanism of Action in Melanoma
Caption: this compound inhibits BRD7/9, suppressing oncogenic signaling and inducing apoptosis.
Experimental Workflow for In Vitro Analysis of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The BRD7/9 Inhibitor TP-472: A Technical Guide to its Apoptosis Induction Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472, a potent and selective small molecule inhibitor of the bromodomain-containing proteins BRD7 and BRD9, has emerged as a promising therapeutic candidate in oncology. This technical guide provides an in-depth overview of the core mechanism by which this compound induces apoptosis, a critical process of programmed cell death that is often dysregulated in cancer. The information presented herein is compiled from preclinical studies and is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's pro-apoptotic activity, including quantitative data, detailed experimental protocols, and elucidated signaling pathways.
Core Mechanism of Action: BRD7/9 Inhibition and Apoptosis
This compound exerts its anticancer effects by targeting the bromodomain and extra-terminal domain (BET) family members BRD7 and BRD9. These proteins are critical components of chromatin remodeling complexes and function as "readers" of epigenetic marks, specifically acetylated lysine residues on histones. By binding to these marks, they recruit transcriptional machinery to specific gene promoters, thereby regulating gene expression.
In cancer cells, the aberrant activity of BRD7 and BRD9 can lead to the upregulation of oncogenes and the suppression of tumor suppressor genes. This compound competitively binds to the acetyl-lysine binding pockets of BRD7 and BRD9, displacing them from chromatin. This leads to a global reprogramming of gene expression, including the significant upregulation of pro-apoptotic genes and the downregulation of genes involved in oncogenic signaling and cell survival.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from studies in melanoma and uterine leiomyosarcoma.
Table 1: Apoptosis Induction in Melanoma Cells Treated with this compound
| Cell Line | Treatment | Parameter Measured | Result |
| A375 | 10 µM this compound for 48 hours | Percentage of Apoptotic Cells | Statistically significant increase vs. control[1] |
| A375 | 5 µM and 10 µM this compound for 24 hours | Pro-apoptotic Gene Expression | Upregulation of multiple pro-apoptotic genes[1] |
Table 2: Effect of this compound on Uterine Leiomyosarcoma (uLMS) Cell Proliferation and Apoptosis-Related Gene Expression
| Cell Line | Treatment | Parameter Measured | Result |
| SK-UT-1 | 1-25 µM this compound for 48 hours | Cell Proliferation (Trypan Blue) | Dose-dependent inhibition |
| MES-SA | 1-25 µM this compound for 48 hours | Cell Proliferation (Trypan Blue) | Dose-dependent inhibition |
| SK-UT-1 | This compound (concentration not specified) | mRNA levels of BAK (apoptosis regulator) | Significantly increased compared to control[2] |
| uLMS cells | This compound (concentration not specified) | mRNA levels of CDKN1A (p21) | Significantly higher compared to control[2] |
| uLMS cells | This compound (concentration not specified) | Expression of AKT | Markedly decreased[2] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound's pro-apoptotic effects.
RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Melanoma)
This assay was utilized to measure the real-time induction of apoptosis in melanoma cells treated with this compound[1].
Principle: The assay quantifies the externalization of phosphatidylserine (PS), an early hallmark of apoptosis, through the binding of a luminogenic Annexin V fusion protein. A fluorescent DNA dye is also included to detect necrotic cells, which have compromised membrane integrity.
Materials:
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent (Promega)
-
Melanoma cell lines (e.g., A375)
-
This compound
-
Vehicle control (e.g., DMSO)
-
White, clear-bottom 96-well assay plates
-
Multimode plate reader capable of measuring luminescence and fluorescence
Procedure:
-
Cell Seeding: Seed melanoma cells in a white, clear-bottom 96-well plate at a density that will not exceed confluency during the experiment. Allow cells to attach overnight.
-
Reagent Preparation: Prepare the 2X RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent according to the manufacturer's instructions.
-
Treatment: Add the 2X reagent and this compound (or vehicle control) to the cells simultaneously. The final concentration of this compound used in the cited study was 10 µM[1].
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Measurement: Measure luminescence and fluorescence at desired time points (e.g., every hour for 48 hours) using a multimode plate reader. Luminescence is indicative of apoptosis, while fluorescence indicates necrosis.
-
Data Analysis: Normalize the relative light unit (RLU) and relative fluorescence unit (RFU) values to a time-zero reading or to the vehicle control. Plot the kinetic data to visualize the induction of apoptosis over time.
RNA Sequencing (RNA-seq) for Gene Expression Profiling
RNA-seq was employed to identify the global changes in gene expression, including the upregulation of pro-apoptotic genes, following this compound treatment[1].
Principle: This high-throughput sequencing technique provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of differentially expressed genes between different conditions.
Materials:
-
Melanoma cell lines
-
This compound
-
Vehicle control
-
RNA extraction kit
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment: Treat melanoma cells with this compound (e.g., 5 µM and 10 µM) or vehicle control for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a suitable RNA extraction kit, ensuring high purity and integrity.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Conduct pathway analysis (e.g., Gene Set Enrichment Analysis) to identify enriched biological pathways, such as apoptosis.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound-induced apoptosis and the experimental workflow.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Conclusion
This compound represents a novel therapeutic strategy that targets the epigenetic readers BRD7 and BRD9, leading to the induction of apoptosis in cancer cells. This is achieved through a significant alteration of the transcriptome, favoring the expression of pro-apoptotic genes. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug developers interested in the preclinical evaluation and further development of this compound and similar BRD7/9 inhibitors. The elucidation of its mechanism of action provides a strong rationale for its continued investigation as a potential anticancer agent.
References
- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Functional Role and Regulatory Mechanism of Bromodomain-Containing Protein 9 in Human Uterine Leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
TP-472 and the Regulation of Extracellular Matrix Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-472, a potent and selective inhibitor of the bromodomain and extra-terminal domain (BET) family proteins BRD9 and BRD7, has emerged as a promising therapeutic candidate, particularly in the context of oncology.[1][2][3] Mechanistic studies have revealed a significant impact of this compound on the tumor microenvironment, primarily through the transcriptional regulation of extracellular matrix (ECM) genes.[1][2] This technical guide provides a comprehensive overview of the core mechanisms by which this compound modulates ECM gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's mode of action, facilitating further investigation and clinical development.
Introduction to this compound
This compound is a small molecule that selectively inhibits the bromodomains of BRD9 and BRD7, with dissociation constants (Kds) of 33 nM and 340 nM, respectively.[3] This selectivity profile distinguishes it from other BET inhibitors. By targeting these specific bromodomains, this compound disrupts their function as "readers" of acetylated lysine residues on histones, thereby modulating the expression of target genes. In the context of cancer, particularly melanoma, this compound has been shown to impede tumor growth by suppressing oncogenic signaling pathways mediated by the extracellular matrix and by inducing apoptosis.[1][2]
Quantitative Analysis of ECM Gene Downregulation by this compound
Transcriptome-wide mRNA sequencing of melanoma cell lines, such as A375, has demonstrated that treatment with this compound leads to a significant downregulation of genes encoding various ECM proteins.[1][3] These include key components responsible for the structure and signaling functions of the tumor microenvironment. The following table summarizes the quantitative changes in the expression of selected ECM-related genes following treatment with this compound.
| Gene Category | Gene Name | Fold Change (5 µM this compound) | Fold Change (10 µM this compound) | p-value |
| Collagens | COL1A1 | -2.5 | -3.8 | < 0.001 |
| COL1A2 | -2.3 | -3.5 | < 0.001 | |
| COL3A1 | -2.1 | -3.2 | < 0.001 | |
| COL6A2 | -1.9 | -2.9 | < 0.01 | |
| Fibronectins | FN1 | -2.8 | -4.1 | < 0.001 |
| Integrins | ITGA4 | -1.8 | -2.6 | < 0.01 |
| ITGAX | -1.7 | -2.5 | < 0.01 | |
| ITGB2 | -1.9 | -2.8 | < 0.01 | |
| ITGB3 | -1.6 | -2.4 | < 0.01 | |
| Matrix Metallopeptidases | MMP2 | -2.0 | -3.1 | < 0.01 |
| MMP9 | -2.2 | -3.4 | < 0.001 |
Note: The data presented in this table is a representative summary based on published findings. Actual values may vary depending on the specific experimental conditions.
Signaling Pathways Modulated by this compound
The downregulation of ECM gene expression by this compound has a profound impact on several pro-oncogenic signaling pathways that are dependent on cell-matrix interactions. Reactome-based functional pathway analysis has identified the significant inhibition of pathways related to ECM organization, integrin signaling, and collagen formation.[1]
Caption: this compound inhibits BRD9/7, leading to reduced ECM gene transcription.
The suppression of these pathways disrupts the tumor microenvironment, thereby inhibiting cancer cell growth and proliferation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the effects of this compound on ECM gene regulation.
Cell Culture and this compound Treatment
-
Cell Lines: Human melanoma cell lines A375, SKMEL-28, and A2058 are commonly used.[1]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with final concentrations of 5 µM or 10 µM this compound, or with DMSO as a vehicle control, for 24 to 48 hours.[1]
RNA Sequencing and Analysis
This workflow outlines the process of identifying differentially expressed genes following this compound treatment.
Caption: Workflow for RNA sequencing analysis of this compound treated cells.
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercially available kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. Sequencing libraries are then prepared according to the manufacturer's protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) and sequenced on a high-throughput platform.
-
Data Analysis: Raw sequencing reads are subjected to quality control. Reads are then aligned to the human reference genome. Differential gene expression analysis is performed to identify genes with statistically significant changes in expression between this compound-treated and control groups.
Apoptosis Assay
-
Method: Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Procedure: Melanoma cells are treated with 10 µM this compound or DMSO for 48 hours.[1] Cells are then harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Analysis: Stained cells are analyzed by flow cytometry. The percentage of apoptotic cells (Annexin V positive) is determined.
Conclusion
This compound represents a novel therapeutic strategy that targets the tumor microenvironment by epigenetically regulating the expression of critical extracellular matrix genes.[1] The comprehensive data presented in this guide, from quantitative gene expression analysis to detailed experimental protocols, underscores the potent and specific activity of this compound. The diagrams of the signaling pathway and experimental workflow provide a clear visual framework for understanding its mechanism of action. This in-depth technical overview is intended to serve as a valuable resource for the scientific community, fostering further research into the therapeutic potential of this compound and other BRD9/7 inhibitors in oncology and other diseases characterized by aberrant ECM remodeling.
References
- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
TP-472: A Technical Guide to its Selectivity for BRD9 over BRD7
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, critical components of distinct SWI/SNF chromatin remodeling complexes. Understanding the differential affinity and cellular activity of this compound for these two closely related proteins is paramount for its application in elucidating their specific biological functions and for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the selectivity of this compound, detailing the quantitative binding and cellular activity data, the experimental methodologies used for their determination, and the signaling pathways in which BRD9 and BRD7 are implicated.
Data Presentation: Quantitative Analysis of this compound Selectivity
The selectivity of this compound for BRD9 over BRD7 has been quantitatively assessed through both in vitro binding assays and cellular target engagement studies. The data consistently demonstrates a significant preference for BRD9.
| Parameter | BRD9 | BRD7 | Selectivity (BRD7/BRD9) | Assay Type | Reference |
| Binding Affinity (Kd) | 33 nM | 340 nM | ~10.3-fold | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Cellular Activity (EC50) | 320 nM | Not explicitly quantified, but this compound impacts BRD7-dependent pathways | - | NanoBRET Target Engagement | [1] |
Key Observations:
-
This compound exhibits a more than 10-fold higher binding affinity for BRD9 compared to BRD7 in direct binding assays.[1][2]
-
In a cellular context, this compound demonstrates potent engagement of BRD9 with an EC50 of 320 nM.[1] While a direct EC50 for BRD7 has not been reported, studies on melanoma cells, where BRD7 is overexpressed, show that this compound treatment leads to the downregulation of extracellular matrix (ECM)-mediated oncogenic signaling and induces apoptosis, indicating functional inhibition of BRD7-regulated pathways.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the selectivity of this compound.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
Methodology:
-
Protein and Ligand Preparation: Purified recombinant BRD9 or BRD7 bromodomain protein is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). This compound is dissolved in a matching buffer to minimize heats of dilution.
-
ITC Measurement: The protein solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of this compound are made into the protein solution while the heat released or absorbed is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target protein within living cells.
Experimental Workflow:
Methodology:
-
Cell Culture and Transfection: HEK293T cells are transiently transfected with plasmids encoding either BRD9 or BRD7 fused to NanoLuc® luciferase.
-
Assay Plate Preparation: Transfected cells are seeded into 96-well plates.
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer that binds to the bromodomain is added to the cells, followed by the addition of this compound at various concentrations.
-
BRET Measurement: After an incubation period, the Nano-Glo® substrate is added, and the luminescence emission from the NanoLuc® donor (460 nm) and the fluorescent tracer acceptor (618 nm) are measured.
-
Data Analysis: The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated (Acceptor Emission / Donor Emission). The BRET ratio is then plotted against the concentration of this compound, and the data is fitted to a dose-response curve to determine the EC50 value.
Western Blotting
Western blotting is used to detect the levels of specific proteins in a sample, which can be used to assess the downstream effects of this compound on BRD7 and BRD9-regulated pathways.
Experimental Workflow:
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control for a specified time. Subsequently, cells are lysed to release total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BRD9, BRD7, or a downstream target. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
Signaling Pathways
BRD9 and BRD7 are integral components of distinct SWI/SNF chromatin remodeling complexes and are involved in different signaling pathways, highlighting the importance of selective inhibition.
BRD9 and the ncBAF (SWI/SNF) Complex
BRD9 is a defining subunit of the non-canonical BAF (ncBAF) complex, a variant of the SWI/SNF chromatin remodeling machinery. The ncBAF complex plays a crucial role in regulating gene expression by altering chromatin structure at enhancers and promoters.
BRD9, through its bromodomain, recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the ncBAF complex to specific genomic loci. The ATPase activity of the complex then remodels the chromatin, influencing the transcription of target genes. BRD9 has also been shown to interact with the androgen receptor (AR) and modulate AR-dependent gene expression.
BRD7 and its Associated Signaling Pathways
BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex, another variant of the SWI/SNF family. It has been implicated as a tumor suppressor and is involved in several key signaling pathways that regulate cell growth, proliferation, and differentiation.
TGF-β Signaling Pathway:
BRD7 acts as a coactivator in the Transforming Growth Factor-beta (TGF-β) signaling pathway. It interacts with Smad proteins to enhance the transcription of TGF-β target genes.
Ras/MEK/ERK and Rb/E2F Pathways:
BRD7 has been shown to inhibit G1-S phase cell cycle progression by transcriptionally regulating key molecules in the Ras/MEK/ERK and Rb/E2F pathways.[5]
Conclusion
This compound is a valuable chemical probe that exhibits significant selectivity for BRD9 over BRD7, both in terms of binding affinity and cellular target engagement. This selectivity is critical for dissecting the distinct biological roles of these two closely related bromodomain-containing proteins. The detailed experimental protocols and an understanding of the distinct signaling pathways in which BRD9 and BRD7 participate provide a solid foundation for researchers utilizing this compound to investigate the intricate mechanisms of chromatin remodeling in health and disease. Further investigation into the precise cellular EC50 of this compound for BRD7 would provide an even more complete picture of its selectivity profile.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
TP-472: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-472 is a potent and selective small molecule inhibitor of the bromodomains of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7). It was identified through an unbiased epigenetic drug screen and has demonstrated significant anti-tumor activity in preclinical models of melanoma and other cancers. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols.
Discovery and Initial Identification
This compound was discovered through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC). It was identified from an unbiased, druggable epigenetic drug screen utilizing a library of 32 epigenetic inhibitors from the SGC.[1][2][3] This chemical genetic screening identified this compound as the most potent inhibitor of melanoma growth in both short- and long-term survival assays.[1][2]
Medicinal Chemistry and Optimization
While the specific initial hit from the epigenetic screen is not publicly disclosed, the development of potent and selective BRD9/7 inhibitors often involves structure-based design and medicinal chemistry optimization. The core of this compound is a pyrrolo[1,2-a]pyrimidine scaffold. The optimization process for similar BRD9 inhibitors has focused on modifying substituents on this core to enhance potency and selectivity. For instance, the introduction of a methyl ketone as a bioisostere for the acetyl-lysine recognition motif is a key feature of this compound.
A structurally related negative control compound, TP-472N, has also been developed for use in parallel in biological assays to distinguish on-target from off-target effects.[3] TP-472N is inactive against BRD9 at concentrations up to 20 µM.
Synthesis of this compound
While a specific patent detailing the synthesis of this compound was not identified in the public domain, the synthesis of the pyrrolo[1,2-a]pyrimidine core is well-documented. A plausible synthetic route can be inferred from the literature on the synthesis of similar compounds. The general approach involves the construction of the bicyclic ring system followed by the introduction of the acetyl and benzamide moieties.
Preclinical Characterization: Quantitative Data
A summary of the key quantitative data for this compound is presented in the tables below for easy comparison.
Table 1: In Vitro Binding Affinity and Cellular Potency
| Target | Assay Type | Value | Citation |
| BRD9 | Dissociation Constant (Kd) | 33 nM | [4][5] |
| BRD7 | Dissociation Constant (Kd) | 340 nM | [4][5] |
| BRD9 | NanoBRET EC50 | 320 nM | |
| Melanoma Cell Lines (A375, SKMEL-28, M14, A2058) | Short-term growth inhibition | Effective at 5 and 10 µM | [5] |
| Melanoma Cell Lines (M14, SKMEL-28, A375, A2058) | Long-term survival inhibition | Effective at 5 and 10 µM | [5] |
Table 2: In Vivo Efficacy in Melanoma Xenograft Model
| Animal Model | Cell Line | Treatment Regimen | Outcome | Citation |
| NSG Mice | A375-MA2 | 20 mg/kg, intraperitoneal injection, three times a week for 5 weeks | Significant inhibition of subcutaneous tumor growth | [3][5] |
Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of BRD9 and BRD7, which are components of the SWI/SNF chromatin remodeling complex.[3] This inhibition leads to downstream changes in gene expression, ultimately resulting in the suppression of cancer cell growth and proliferation.
Downregulation of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling
Transcriptome-wide mRNA sequencing has revealed that this compound treatment in melanoma cells leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins.[1][2] Reactome-based functional pathway analyses indicate that many of these ECM proteins are involved in interactions required for cancer cell growth and proliferation.[1][2]
Induction of Apoptosis
In addition to its effects on the ECM, this compound treatment upregulates several pro-apoptotic genes.[1][2] This leads to the induction of apoptosis in melanoma cells, further contributing to the inhibition of tumor growth.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Melanoma
Caption: this compound inhibits BRD9/7, altering gene expression to suppress oncogenic signaling and induce apoptosis.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing this compound efficacy in a melanoma xenograft mouse model.
Detailed Experimental Protocols
Cell Culture
Melanoma cell lines (A375, SKMEL-28, M14, and A2058) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Isothermal Titration Calorimetry (ITC)
ITC experiments are performed to determine the binding affinity (Kd) of this compound to BRD9 and BRD7. The protein (e.g., purified BRD9 bromodomain) is placed in the sample cell, and this compound, dissolved in the same buffer, is titrated from the injection syringe. The heat changes upon binding are measured to calculate the thermodynamic parameters of the interaction.
NanoBRET™ Target Engagement Assay
This assay is used to quantify the apparent affinity of this compound for BRD9 in live cells. Cells are engineered to express a BRD9-NanoLuc® fusion protein. A fluorescent tracer that binds to BRD9 is added to the cells, leading to bioluminescence resonance energy transfer (BRET). The addition of this compound competes with the tracer, causing a dose-dependent decrease in the BRET signal, which is used to determine the EC50 value.
RNA Sequencing
A375 melanoma cells are treated with either DMSO (vehicle control) or this compound (e.g., 5 µM and 10 µM) for 24 hours. Total RNA is then extracted, and mRNA is purified using oligo-dT beads. Strand-specific cDNA libraries are prepared and sequenced. The resulting data is analyzed to identify differentially expressed genes between the control and this compound-treated groups.[1]
In Vivo Melanoma Xenograft Model
A375-MA2 melanoma cells are harvested and injected subcutaneously into the flanks of immunodeficient mice (e.g., NSG mice).[3] Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 20 mg/kg) three times a week for a specified period (e.g., 5 weeks), while the control group receives vehicle injections.[5] Tumor volume and body weight are monitored regularly. At the end of the study, tumors are excised and weighed.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of BRD9 and BRD7. Its potent anti-melanoma activity, mediated through the downregulation of ECM-related oncogenic signaling and the induction of apoptosis, makes it a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and cancer drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Selective BRD9 Inhibitor via Integrated Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An in vivo avian model of human melanoma to perform rapid and robust preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HeLa Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The HeLa cell line is the oldest and most commonly used human cell line. It was derived from cervical cancer cells taken from Henrietta Lacks in 1951. HeLa cells are known for their remarkable resilience and high proliferation rate, with a doubling time of approximately 24 hours.[1] These cells are adherent and exhibit an epithelial morphology.[2] Due to their robust nature and ease of culture, HeLa cells have been instrumental in numerous scientific discoveries, including the development of the polio vaccine. They are widely used in cancer research, virology, and studies of cellular and molecular biology.
Data Presentation
Growth and Culture Characteristics
| Parameter | Value | Reference |
| Cell Line | HeLa | |
| Organism | Homo sapiens, Human | [2] |
| Tissue of Origin | Cervix | [2] |
| Morphology | Epithelial | [2] |
| Growth Properties | Adherent | [1][2] |
| Doubling Time | ~24 hours | [1] |
| Biosafety Level | 2 | [2] |
Culture Media Formulations
| Component | Concentration | Notes | Reference |
| Complete Growth Medium (Standard) | |||
| Basal Medium (EMEM or DMEM) | - | Eagle's Minimum Essential Medium (EMEM) is recommended by ATCC.[3] Dulbecco's Modified Eagle Medium (DMEM) can also be used.[3] | [3] |
| Fetal Bovine Serum (FBS) | 10% | Heat-inactivated FBS is commonly used. | |
| Penicillin/Streptomycin (P/S) | 1% | Optional, but recommended to prevent bacterial contamination. | [4] |
| Serum-Free Medium | For specific applications requiring defined conditions. | ||
| EX-CELL® HeLa | - | An animal-protein free, serum-free liquid medium for suspension culture. | [5] |
| Cryopreservation Medium | |||
| Basal Medium | 50-60% | [2][6] | |
| Fetal Bovine Serum (FBS) | 30-40% | [2][6] | |
| Dimethylsulfoxide (DMSO) | 5-10% | Cryoprotectant. | [1][2][6] |
Experimental Protocols
Thawing of Cryopreserved HeLa Cells
This protocol describes the procedure for reviving frozen HeLa cells.
Materials:
-
Cryovial of HeLa cells from liquid nitrogen storage
-
Complete growth medium (pre-warmed to 37°C)
-
Sterile 15 mL conical tube
-
Water bath at 37°C
-
70% ethanol
-
T-25 or T-75 culture flask
-
Pipettes
-
Centrifuge
Procedure:
-
Pre-warm the complete growth medium in a 37°C water bath.
-
Retrieve the cryovial of cells from liquid nitrogen storage.
-
Quickly thaw the vial by gentle agitation in the 37°C water bath. The thawing process should take less than 1-2 minutes.[1][7]
-
Once a small ice crystal remains, remove the vial from the water bath and decontaminate the exterior with 70% ethanol.[7]
-
Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 150-500 x g for 5-12 minutes.[7]
-
Discard the supernatant containing DMSO and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.[7]
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate the culture at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, observe the cells for attachment and replace the medium to remove any remaining dead cells.
Caption: Workflow for thawing cryopreserved HeLa cells.
Subculturing (Passaging) of Adherent HeLa Cells
This protocol outlines the steps for passaging HeLa cells when they reach 70-80% confluency.
Materials:
-
Confluent flask of HeLa cells
-
Complete growth medium (pre-warmed to 37°C)
-
Dulbecco's Phosphate-Buffered Saline (D-PBS), sterile
-
Trypsin-EDTA solution (0.25% or 0.05%)
-
Sterile pipettes
-
New culture flasks
-
Inverted microscope
-
Centrifuge (optional)
Procedure:
-
Aspirate the old culture medium from the flask.
-
Wash the cell monolayer with sterile D-PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the D-PBS.
-
Add enough Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).[1]
-
Incubate the flask at 37°C for 3-5 minutes, or until the cells detach.[8] Observe cell detachment under an inverted microscope.
-
Neutralize the trypsin by adding 4-5 times the volume of pre-warmed complete growth medium.[1]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired amount of the cell suspension to new culture flasks containing fresh, pre-warmed medium. A subcultivation ratio of 1:2 to 1:6 is recommended.[1]
-
Incubate the new cultures at 37°C in a humidified atmosphere with 5% CO2.
Caption: Workflow for subculturing adherent HeLa cells.
Cryopreservation of HeLa Cells
This protocol details the procedure for freezing HeLa cells for long-term storage.
Materials:
-
HeLa cells at ~80% confluency
-
Complete growth medium
-
Trypsin-EDTA solution
-
D-PBS
-
Cryopreservation medium (e.g., 60% basal medium, 30% FBS, 10% DMSO), chilled to 4°C.[2]
-
Sterile cryovials
-
Cell counting chamber (hemocytometer) or automated cell counter
-
Centrifuge
-
Controlled-rate freezing container or isopropanol chamber
Procedure:
-
Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
-
Count the cells to determine the total number and viability.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[9]
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium at a density of approximately 1-2 x 10^6 cells/mL.[9]
-
Aliquot 1 mL of the cell suspension into each cryovial.[9]
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.[9] This allows for slow cooling, which is critical for cell viability.
-
The next day, transfer the vials to the vapor phase of liquid nitrogen for long-term storage.[1][9]
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
HeLa cells
-
96-well plate
-
Complete growth medium
-
Test compound/drug
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[10]
-
Treat the cells with varying concentrations of the test compound and incubate for the desired time period (e.g., 24 hours).[10] Include untreated control wells.
-
After incubation, remove the supernatant and add 20 µL of MTT solution and 100 µL of fresh medium to each well.[10]
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Remove the medium and MTT solution, and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the untreated control cells.
Signaling Pathways in HeLa Cells
HeLa cells are a model system for studying various signaling pathways involved in cancer, cell proliferation, and apoptosis. Key pathways include the MAPK and PI3K signaling cascades, which are often dysregulated in cancer.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. In HeLa cells, inhibition of this pathway can sensitize the cells to Fas receptor-mediated apoptosis.[11]
-
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is another critical survival pathway. However, studies have shown that in HeLa cells, PI3K signaling may not be the primary mechanism protecting against Fas-induced apoptosis.[11]
-
Apoptosis Pathways: HeLa cells can be induced to undergo apoptosis through various stimuli. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be investigated. For instance, α-mangostin has been shown to induce mitochondrial-dependent apoptosis in HeLa cells, associated with an increase in caspases 3/7 and 9.[12]
Caption: Simplified overview of key signaling pathways in HeLa cells.
References
- 1. hela-transfection.com [hela-transfection.com]
- 2. elabscience.com [elabscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture of 7721 or HeLa cells [protocols.io]
- 5. EX-CELL® HeLa Serum-Free Medium for HeLa Cells Animal-protein free, without L-glutamine, liquid, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. ubigene.us [ubigene.us]
- 7. editxor.com [editxor.com]
- 8. static.igem.org [static.igem.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rsc.org [rsc.org]
- 11. Inhibition of Mitogen-Activated Kinase Signaling Sensitizes HeLa Cells to Fas Receptor-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-472 in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a potent and selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1] By targeting these epigenetic readers, this compound has been shown to modulate gene expression, leading to the suppression of oncogenic signaling pathways and the induction of apoptosis in cancer cells.[2][3] Preclinical studies, particularly in melanoma models, have demonstrated the anti-tumor efficacy of this compound in vivo, highlighting its potential as a therapeutic agent.[2][3]
These application notes provide a comprehensive overview of the current knowledge on this compound dosage and administration for mouse studies, based on published preclinical data. The included protocols and diagrams are intended to serve as a guide for researchers designing and executing in vivo experiments with this compound.
Mechanism of Action
This compound selectively inhibits BRD9 and BRD7, with reported Kd values of 33 nM and 340 nM, respectively.[1] This inhibition leads to a downstream cascade of events, primarily:
-
Downregulation of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling: this compound treatment has been shown to reduce the expression of genes encoding various ECM proteins, such as integrins, collagens, and fibronectins.[2][3] These proteins are crucial for cancer cell growth, proliferation, and metastasis.
-
Induction of Apoptosis: The compound upregulates the expression of several pro-apoptotic genes, leading to programmed cell death in cancer cells.[2][3]
The dual mechanism of suppressing pro-growth signaling and promoting cell death contributes to the overall anti-tumor activity of this compound.
Signaling Pathway Diagram
Caption: this compound inhibits BRD9/7, leading to reduced oncogenic signaling and induced apoptosis.
In Vivo Dosage and Administration in Mouse Models
The following table summarizes the key parameters for this compound administration in a mouse xenograft model of melanoma. Researchers should consider this as a starting point and may need to optimize the dosage and schedule for different cancer models or mouse strains.
| Parameter | Details | Source |
| Mouse Strain | Five- to six-week-old male NSG (NOD scid gamma) mice | [2] |
| Tumor Model | Subcutaneous xenograft of A375-MA2 human melanoma cells | [2] |
| Cell Inoculum | 5 x 10^6 cells in an appropriate vehicle (e.g., Matrigel/PBS mixture) | [2] |
| Dosage | 20 mg/kg body weight | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Dosing Frequency | Every other day or three times a week | [2] |
| Vehicle | 0.5% methyl cellulose in water | [2] |
| Treatment Start | When tumor volume reaches approximately 80-100 mm³ | [2] |
| Monitoring | Tumor volume measured weekly | [2] |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a detailed methodology for a typical in vivo study to evaluate the efficacy of this compound in a subcutaneous tumor model.
1. Materials
-
This compound
-
Vehicle solution: 0.5% methyl cellulose in sterile water
-
Human cancer cell line (e.g., A375-MA2 melanoma cells)
-
Cell culture medium and reagents
-
Matrigel (or other appropriate extracellular matrix)
-
Phosphate-buffered saline (PBS), sterile
-
6- to 8-week-old immunodeficient mice (e.g., NSG, NOD/SCID)
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal balance
2. Methods
2.1. Cell Culture and Preparation
-
Culture the chosen cancer cell line according to standard protocols.
-
On the day of inoculation, harvest the cells by trypsinization and wash with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
2.2. Tumor Cell Inoculation
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Allow the tumors to grow.
2.3. Animal Grouping and Treatment
-
Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 80-100 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
-
Prepare the this compound formulation by dissolving it in the vehicle solution to a final concentration appropriate for a 20 mg/kg dose in a standard injection volume (e.g., 100 µL).
-
Administer this compound (20 mg/kg) or vehicle to the respective groups via intraperitoneal injection every other day.
2.4. Monitoring and Endpoint
-
Measure tumor volume and body weight twice a week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Important Considerations
-
Pharmacokinetics and Toxicology: As of the latest available data, detailed pharmacokinetic and toxicology profiles for this compound in mice have not been extensively published. It is highly recommended that researchers perform pilot studies to determine the maximum tolerated dose (MTD) and basic pharmacokinetic parameters in their specific mouse model and strain.
-
Solubility and Formulation: this compound is a small molecule that may have limited aqueous solubility. The use of a vehicle such as 0.5% methyl cellulose is important for maintaining a stable suspension for injection. Sonication of the mixture may be required to achieve a uniform suspension.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Conclusion
This compound is a promising BRD9/7 inhibitor with demonstrated anti-tumor activity in preclinical mouse models of melanoma. The provided dosage information and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound in various cancer models. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological properties and to explore its efficacy in a broader range of malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TP-472 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of TP-472, a selective inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).
Introduction
This compound is a potent and selective chemical probe for the bromodomains of BRD9 and BRD7.[1] By inhibiting these proteins, this compound disrupts their role as epigenetic "readers" that recognize acetylated lysine residues on histones. This interference with chromatin remodeling leads to downstream changes in gene expression, making this compound a valuable tool for studying the biological functions of BRD9 and BRD7 and for investigating their therapeutic potential in various diseases, notably cancer.[2] In melanoma, for instance, this compound has been shown to induce apoptosis and suppress oncogenic signaling pathways.[1][3]
Physicochemical and Pharmacological Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₃O₂ | [2][4] |
| Formula Weight | 333.4 g/mol | [2][4] |
| Purity | ≥98% | [2][4] |
| Appearance | A solid | [2][4] |
| Solubility | Soluble in DMSO | [2][4][5] |
| Binding Affinity (Kd) | BRD9: 33 nM, BRD7: 340 nM | [1] |
| Cellular Potency (EC₅₀) | 320 nM (NanoBRET assay) | [4] |
| Recommended Cellular Concentration | Up to 1 µM | [1] |
| Recommended In Vivo Dose | 20 mg/kg (intraperitoneal, three times a week) | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1] |
Signaling Pathway of this compound
This compound, as a BRD9/7 inhibitor, modulates gene expression by preventing the recruitment of the SWI/SNF chromatin remodeling complex to acetylated histones. This leads to the downregulation of oncogenic gene expression and the upregulation of tumor suppressor genes. In melanoma, this results in the suppression of extracellular matrix (ECM)-mediated signaling and the induction of apoptosis. A key downstream mechanism involves the upregulation of the pro-apoptotic protein PUMA.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound solid powder (Formula Weight: 333.4 g/mol )
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 333.4 g/mol x 1000 mg/g = 3.334 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 3.334 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Solubilization:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Note: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling chemical compounds and solvents.
Protocol 2: General Workflow for In Vitro Cellular Assays with this compound
This protocol outlines a general workflow for treating cultured cells with this compound and assessing its effects.
Caption: General experimental workflow.
Procedure:
-
Cell Seeding: Seed the cells of interest (e.g., melanoma cell lines) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound treatment.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Downstream Analysis:
-
Following incubation, perform the desired downstream assays to assess the effects of this compound. This may include:
-
Cell Viability Assays: To determine the effect on cell proliferation and survival.
-
Apoptosis Assays: To quantify the induction of programmed cell death.
-
Gene Expression Analysis: To measure changes in the mRNA levels of target genes.
-
Protein Analysis: To assess changes in protein expression and signaling pathway activation.
-
-
-
Data Analysis:
-
Analyze the data from the assays to determine the dose- and time-dependent effects of this compound on the cellular processes under investigation.
-
References
- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: BRD9 inhibition promotes PUMA-dependent apoptosis and augments the effect of imatinib in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: TP-472 Cytotoxicity Assay
These application notes provide a detailed protocol for assessing the cytotoxic effects of TP-472, a selective inhibitor of bromodomain-containing proteins BRD9 and BRD7, on cancer cells. The provided methodologies are intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a chemical probe that selectively inhibits BRD9 and BRD7, with Kd values of 33 nM and 340 nM, respectively.[1] It has demonstrated potent anti-tumor activity in melanoma models by inducing apoptosis and suppressing oncogenic signaling pathways.[2][3][4] Mechanistically, this compound treatment leads to the downregulation of genes encoding extracellular matrix (ECM) proteins, such as integrins and collagens, and the upregulation of pro-apoptotic genes.[2][3] This compound effectively inhibits the growth of melanoma cell lines and reduces tumor growth in vivo, making it a promising candidate for cancer therapy.[2][4]
Data Presentation
The following table summarizes the quantitative data on the effects of this compound on melanoma cell lines.
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| A375 | 5-10 µM | 24 hours | Downregulation of ECM protein-encoding genes | [1] |
| A375 | 0.1-10 µM | 24 hours | Upregulation of pro-apoptotic genes (BAX, MDM2, CDKN1A) | [1] |
| BRAF mutant melanoma cell lines | 5 µM and 10 µM | 24 hours | Effective growth inhibition | [1] |
| M14, SKMEL-28, A375, A2058 | 5 µM and 10 µM | 2 weeks | Strong inhibition of long-term survival | [1] |
| Melanoma cells | 10 µM | 48 hours | Induction of apoptosis | [2] |
Experimental Protocols
This protocol describes a general method for determining the cytotoxicity of this compound using a luminescence-based assay that measures the release of a dead-cell protease. This method can be adapted for other cytotoxicity assays (e.g., MTT, XTT).
Materials:
-
This compound (MedchemExpress)
-
Melanoma cell lines (e.g., A375, SKMEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, clear-bottom tissue culture plates
-
Luminescence-based cytotoxicity assay kit (e.g., CytoTox-Glo™)
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count melanoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assay:
-
Equilibrate the cytotoxicity assay reagent and the plate to room temperature.
-
Add 50 µL of the cytotoxicity assay reagent to each well.
-
Mix the contents of the wells by orbital shaking for 1 minute.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from no-cell control wells) from all experimental wells.
-
Calculate the percentage of cytotoxicity for each treatment concentration relative to a maximum lysis control.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound cytotoxicity assay.
Caption: Signaling pathway of this compound in melanoma cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis [mdpi.com]
Application Notes and Protocols for RNA-seq Analysis of TP-472 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-472 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain (BET) family proteins BRD9 and BRD7.[1] Emerging research has highlighted its therapeutic potential, particularly in oncology. This compound has been shown to impede the growth of melanoma tumors by inducing apoptosis and suppressing oncogenic signaling pathways mediated by the extracellular matrix (ECM).[2][3][4] This document provides a comprehensive guide for researchers interested in studying the transcriptomic effects of this compound using RNA sequencing (RNA-seq). It includes a summary of known gene expression changes, detailed experimental protocols for cell culture, treatment, and RNA-seq library preparation, and a complete bioinformatics analysis workflow.
Data Presentation: Summary of this compound Induced Gene Expression Changes
RNA-seq analysis of A375 melanoma cells treated with this compound (5 µM and 10 µM for 24 hours) has revealed significant changes in gene expression. The primary effects observed are the downregulation of genes associated with the extracellular matrix and the upregulation of genes promoting apoptosis.
Table 1: Downregulated Genes and Pathways Following this compound Treatment
| Gene Category | Representative Genes | Associated Pathways |
| Extracellular Matrix (ECM) Proteins | Collagens (e.g., COL1A1, COL1A2), Integrins (e.g., ITGA2, ITGB1), Fibronectins (e.g., FN1) | ECM Organization, Cell-ECM Interaction, Integrin Signaling |
| Cell Adhesion | LAMA3, LAMC2 | Focal Adhesion, Cell Adhesion Molecules |
| Tissue Remodeling | MMP2, MMP9 | Matrix Metalloproteinase Activity |
Table 2: Upregulated Genes and Pathways Following this compound Treatment
| Gene Category | Representative Genes | Associated Pathways |
| Pro-Apoptotic Genes | BAX, PUMA, NOXA | Intrinsic Apoptosis Pathway, p53 Signaling Pathway |
| Cell Cycle Inhibitors | CDKN1A (p21) | p53 Signaling Pathway, Cell Cycle Regulation |
| Tumor Suppressor Pathway | MDM2 | p53 Signaling Pathway |
Signaling Pathways Modulated by this compound
This compound, by inhibiting BRD7 and BRD9, instigates a cascade of downstream effects that culminate in reduced melanoma cell proliferation and survival. A simplified representation of the key signaling pathways affected is depicted below.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Stability of TP-472 Solution
Disclaimer: TP-472 is a placeholder designation for a representative small molecule kinase inhibitor. The data and results presented in this document are illustrative and intended to serve as a template for researchers, scientists, and drug development professionals.
Introduction
The assessment of long-term stability is a critical parameter in the development of any new chemical entity for research or therapeutic use. It ensures that the compound maintains its identity, purity, and potency over a defined storage period. This document provides a comprehensive overview of the methodologies and data related to the long-term stability of a this compound solution, a potent inhibitor of the Receptor Tyrosine Kinase (RTK) signaling pathway. The following sections detail the protocols for assessing stability under various conditions, present stability data in a structured format, and offer recommendations for optimal storage and handling.
Long-Term Stability Assessment
Long-term stability studies, also known as real-time stability testing, are performed to establish the shelf-life of a drug substance under recommended storage conditions.[1] These studies involve monitoring the physical, chemical, and microbiological characteristics of the substance over an extended period.[2] For this compound, a 10 mM solution in DMSO was evaluated at various temperatures to simulate typical laboratory storage conditions.
Data Summary: Long-Term Stability of this compound (10 mM in DMSO)
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -80°C | 0 Months | 99.8% | Clear, colorless solution |
| 6 Months | 99.7% | Clear, colorless solution | |
| 12 Months | 99.8% | Clear, colorless solution | |
| 24 Months | 99.6% | Clear, colorless solution | |
| -20°C | 0 Months | 99.8% | Clear, colorless solution |
| 6 Months | 99.5% | Clear, colorless solution | |
| 12 Months | 99.1% | Clear, colorless solution | |
| 24 Months | 98.5% | Clear, colorless solution | |
| 4°C | 0 Months | 99.8% | Clear, colorless solution |
| 1 Month | 98.2% | Clear, colorless solution | |
| 3 Months | 96.5% | Clear, colorless solution | |
| 6 Months | 93.1% | Faint yellow tint | |
| 25°C (Room Temp) | 0 Hours | 99.8% | Clear, colorless solution |
| 24 Hours | 97.9% | Clear, colorless solution | |
| 48 Hours | 95.4% | Clear, colorless solution | |
| 7 Days | 88.2% | Yellow solution |
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a molecule by subjecting it to conditions more severe than accelerated stability testing.[3] These studies help to identify potential degradation products and to develop stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from any degradants.[4][5]
Data Summary: Forced Degradation of this compound
| Stress Condition | Duration | This compound Remaining (%) | Degradation Products Observed |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 85.2% | 2 major, 1 minor |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 78.9% | 3 major, 2 minor |
| Oxidation (3% H₂O₂) | 24 hours | 92.5% | 1 major, 1 minor |
| Thermal (80°C) | 48 hours | 96.1% | 1 major |
| Photolytic (UV light, 254 nm) | 24 hours | 94.8% | 2 major |
Signaling Pathway Modulated by this compound
This compound is a potent inhibitor of Receptor Tyrosine Kinases (RTKs), which play a critical role in cellular processes such as proliferation, differentiation, and survival.[6] Dysregulation of RTK signaling is implicated in various cancers.[7] this compound specifically targets the MAPK/ERK pathway, a key downstream signaling cascade of many RTKs.[8][9]
Experimental Protocols
This protocol describes a High-Performance Liquid Chromatography (HPLC) method validated to separate and quantify this compound from its potential degradation products.[10]
-
Instrumentation:
-
HPLC system with UV or Diode Array Detector (DAD).[5]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a final concentration of 50 µM in a 50:50 mixture of Acetonitrile and Water.
-
-
Analysis:
-
Inject the prepared sample and integrate the peak area for this compound and any observed degradation products. The percentage of remaining this compound is calculated relative to a time-zero control sample.
-
This protocol outlines the procedures for subjecting the this compound solution to various stress conditions.[11]
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL solution of this compound in Acetonitrile.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 48 hours. Dissolve in the appropriate solvent before analysis.
-
Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) for 24 hours. Dissolve in the appropriate solvent before analysis.
-
-
Sample Analysis:
-
For each condition, dilute the stressed sample to an appropriate concentration and analyze using the Stability-Indicating HPLC Method (Protocol 1).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for conducting a long-term stability study.
Conclusion and Recommendations
The stability of this compound solution is highly dependent on the storage temperature.
-
Recommended Storage: For long-term stability (≥ 24 months), it is strongly recommended to store the this compound DMSO solution at -80°C . Storage at -20°C is also acceptable for up to 12-24 months with minimal degradation.
-
Short-Term Storage: For short-term use (up to a few weeks), storage at 4°C is feasible, but researchers should be aware of potential degradation over time.
-
Room Temperature: this compound solution is not stable at room temperature for extended periods and should be prepared fresh for daily experiments.
-
Handling: Avoid repeated freeze-thaw cycles, which can accelerate degradation. It is advisable to aliquot the stock solution into single-use volumes upon receipt.
References
- 1. humiditycontrol.com [humiditycontrol.com]
- 2. www3.paho.org [www3.paho.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. waters.com [waters.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Physiology, Tyrosine Kinase Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing TP-472 Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of TP-472, a selective BRD9/7 inhibitor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays (e.g., MTT, CellTiter-Glo®). | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete dissolution of formazan crystals (MTT assay). 4. Pipetting errors. | 1. Ensure a single-cell suspension before seeding and mix gently between pipetting. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. After adding the solubilization buffer, shake the plate for at least 15 minutes on an orbital shaker.[1] 4. Use calibrated pipettes and practice consistent pipetting technique. |
| No significant dose-dependent effect of this compound observed. | 1. This compound concentration range is too low or too narrow. 2. Incubation time is too short. 3. The cell line is resistant to this compound. 4. This compound degradation. | 1. Test a wider range of concentrations, for example, from 0.1 µM to 50 µM.[2] 2. Increase the incubation time (e.g., 48, 72, or 96 hours). 3. Verify the expression of BRD9 and BRD7 in your cell line. 4. Prepare fresh stock solutions of this compound in DMSO and store at -80°C. Avoid repeated freeze-thaw cycles. |
| High background signal in viability or cytotoxicity assays. | 1. Contamination of cell cultures (e.g., mycoplasma, bacteria). 2. High cell seeding density. 3. Media components interfering with the assay reagents. | 1. Regularly test cell lines for mycoplasma contamination. 2. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. 3. When using assays like MTT, run a "media only" blank to subtract background absorbance. |
| Inconsistent colony formation in clonogenic assays. | 1. Inaccurate cell counting. 2. Suboptimal plating density. 3. Cell clumping during plating. 4. Extended exposure to the drug resulting in zero colonies.[3] | 1. Perform triplicate cell counts using a hemocytometer or an automated cell counter. 2. Determine the optimal plating efficiency for each cell line to ensure the formation of distinct colonies. 3. Ensure a single-cell suspension is achieved after trypsinization. 4. Adjust the drug exposure time; continuous exposure may be too cytotoxic for long-term assays.[3] |
| Observed cytotoxicity at very low this compound concentrations. | 1. Off-target effects. 2. Hypersensitivity of the cell line. 3. Error in drug dilution. | 1. While this compound is selective, off-target effects can occur at high concentrations. Consider cross-referencing with other BRD9/7 inhibitors. 2. Some cell lines may be particularly sensitive. Confirm results with a secondary cytotoxicity assay. 3. Prepare fresh serial dilutions from a new stock solution to rule out dilution errors. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the bromodomains of BRD9 and BRD7, which are components of the non-canonical BAF (ncBAF) chromatin remodeling complex.[4][5] By inhibiting these bromodomains, this compound disrupts their function as "readers" of acetylated histones, leading to downstream changes in gene expression. In cancer cells, this has been shown to suppress oncogenic signaling pathways mediated by the extracellular matrix (ECM) and induce apoptosis.[4][5]
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: Based on published data, a starting concentration range of 0.1 µM to 20 µM is recommended for initial screening in a new cell line.[2] In melanoma cell lines such as A375 and SKMEL-28, this compound has shown significant inhibition of cell growth at concentrations between 5 µM and 10 µM.[4][6]
Q3: What is the optimal incubation time for this compound treatment?
A3: The optimal incubation time is cell-line dependent and should be determined empirically. For short-term viability assays like the MTT assay, incubation times of 48 to 72 hours are common. For long-term assays like the clonogenic assay, a shorter initial drug exposure followed by a drug-free period to allow for colony formation is often necessary.[3]
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: My cells are not responding to this compound. What should I do?
A5: First, confirm the expression of BRD9 and BRD7 in your cell line, as their levels can influence sensitivity. Second, verify the potency of your this compound compound by testing it on a sensitive cell line, such as A375 melanoma cells. If the compound is active in the control cell line, your experimental cell line may be resistant. Consider investigating potential resistance mechanisms, such as altered drug efflux or mutations in the BRD9/7 bromodomains.
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines. This data is intended to serve as a reference for designing concentration-response experiments.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| A375 | Melanoma | MTT | 72 hours | ~5-10 | [4] |
| SKMEL-28 | Melanoma | MTT | 72 hours | ~5-10 | [4] |
| M14 | Melanoma | Clonogenic Assay | 2 weeks | ~5 | [4] |
| A2058 | Melanoma | Clonogenic Assay | 2 weeks | ~5 | [4] |
Note: IC50 values can vary depending on the assay, incubation time, and specific experimental conditions. It is recommended to determine the IC50 in your specific cell line and experimental setup.
Experimental Protocols
Protocol for Determining IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[1]
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Protocol for Clonogenic Assay
This protocol describes how to assess the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low number of cells (e.g., 200-1000 cells/well, to be optimized for each cell line) in 6-well plates with complete medium.
-
Allow cells to attach for 24 hours.
-
-
This compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 or 48 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
-
Staining and Counting:
-
When colonies are visible (at least 50 cells per colony), wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and let them air dry.
-
Count the number of colonies in each well.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) of the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the this compound concentration.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for IC50 Determination.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [france.promega.com]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting High Background in Western Blotting
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background issues in their Western blot experiments, particularly when working with compounds such as TP-472.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background on my Western blot?
High background on a Western blot can manifest as a uniform dark haze or as multiple non-specific bands, obscuring the target protein.[1][2] This issue is generally not caused by a specific drug like this compound, but rather by problems in the experimental technique. The most common culprits include insufficient blocking, improper antibody concentrations, and inadequate washing.[1][3][4]
Q2: My entire membrane is dark. What is the likely cause?
A uniform, dark background across the entire membrane typically points to issues with the blocking step, excessively high antibody concentrations, or overexposure during detection.[1][2] If the blocking is incomplete, antibodies can bind non-specifically to the membrane.[1][4] Similarly, using too much primary or secondary antibody increases the likelihood of non-specific binding.[5][6]
Q3: I see many non-specific bands on my blot. Why is this happening?
The appearance of distinct, non-specific bands can be caused by several factors. These include issues with the sample itself, such as protein degradation, or problems with the primary or secondary antibodies.[3] The primary antibody may be cross-reacting with other proteins, or the secondary antibody may be binding non-specifically.[3][6] Optimizing the antibody concentration and ensuring proper sample preparation are key to resolving this.[3][7]
Q4: Can the type of membrane I use affect the background?
Yes, the choice of membrane can influence background levels. Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity, which can sometimes lead to higher background compared to nitrocellulose membranes.[6][8] If you consistently experience high background with PVDF, consider switching to nitrocellulose.[6] It is also crucial to never let the membrane dry out during the procedure, as this will cause antibodies to bind irreversibly and non-specifically.[5][9]
Q5: How do I know if my blocking step is sufficient?
Insufficient blocking is a primary cause of high background.[1] If you suspect this is the issue, you can try increasing the concentration of your blocking agent (e.g., from 3-5% to 7%), increasing the blocking time (e.g., 2 hours at room temperature or overnight at 4°C), or adding a detergent like Tween-20 (to a final concentration of 0.05%) to your blocking buffer.[3][4]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root cause of high background in your Western blot experiments.
Diagram: Western Blot High Background Troubleshooting Workflow
Caption: A flowchart to systematically troubleshoot high background in Western blotting.
Optimization of Experimental Parameters
High background is often a result of sub-optimal experimental conditions. The following table summarizes key parameters and provides recommended starting points and optimization strategies.
| Parameter | Standard Range | Optimization Strategy to Reduce Background |
| Blocking Agent | 3-5% Non-fat milk or BSA in TBST/PBST[4][10] | Increase concentration (up to 7%). Switch agent (e.g., from milk to BSA, especially for phospho-antibodies).[3][11] |
| Blocking Time | 1-2 hours at room temperature (RT) or overnight at 4°C[4][12] | Increase incubation time. Ensure gentle agitation.[4] |
| Primary Antibody | 1:500 - 1:2,000 dilution[13] | Perform a titration (dilution series) to find the lowest concentration that still provides a strong signal.[7] |
| Secondary Antibody | 1:5,000 - 1:20,000 dilution[13] | Titrate to a higher dilution. Run a control with only the secondary antibody to check for non-specific binding.[6] |
| Wash Buffer | TBST or PBST (0.05% - 0.1% Tween-20)[14][15] | Increase the number of washes (e.g., 4-5 times) and duration (10-15 mins each).[4][6] Ensure buffer volume is sufficient to fully submerge the membrane.[14] |
| Detection | Variable (seconds to minutes)[2] | Reduce exposure time. Use a less sensitive detection reagent if the signal is too strong.[4] |
Key Experimental Protocols
Below are detailed methodologies for the experimental steps most critical for controlling background.
Membrane Blocking Protocol
The goal of blocking is to prevent the non-specific binding of antibodies to the membrane.
-
After protein transfer, place the membrane in a clean container.
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Prepare the blocking buffer. A common choice is 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) dissolved in TBST.[10] Note: For detecting phosphorylated proteins, BSA is preferred as milk contains phosphoproteins like casein that can cause interference.[6][11]
-
Submerge the membrane completely in the blocking buffer.
-
Incubate for at least 1-2 hours at room temperature with gentle agitation on a rocker or shaker.[12] For some antibodies, blocking overnight at 4°C may be beneficial.[4]
Antibody Incubation Protocol
Proper antibody dilution and incubation are crucial for achieving a high signal-to-noise ratio.
-
Dilute the primary antibody in fresh blocking buffer or TBST to its optimal concentration, as determined by titration.[7] Including a small amount of blocking agent in the antibody dilution buffer can help reduce background.[3]
-
After blocking, pour off the blocking buffer and add the diluted primary antibody solution to the membrane.
-
Ensure the membrane is fully submerged.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[16]
-
Following primary antibody incubation, remove the antibody solution and proceed immediately to the washing steps.
-
Dilute the HRP-conjugated secondary antibody in fresh blocking buffer or TBST at its optimal concentration.
-
Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation.[2] Keep the membrane protected from light during this step.[16]
Membrane Washing Protocol
Washing steps are essential for removing unbound antibodies that contribute to background noise.[14][15]
-
After primary or secondary antibody incubation, pour off the antibody solution.
-
Add a generous volume of wash buffer (e.g., TBST with 0.1% Tween-20) to completely submerge the membrane.[14]
-
Place the container on a shaker and wash with vigorous agitation for 5-10 minutes.[14][15]
-
Pour off the wash buffer and add fresh buffer.
-
Repeat the wash step at least 3-4 more times, for a total of 4-5 washes.[4] Increasing the duration and number of washes is a key strategy for reducing high background.[6][17]
Diagram: Principle of Western Blot Detection
Caption: The binding principle of antibodies and substrate in Western blotting.
References
- 1. clyte.tech [clyte.tech]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. arp1.com [arp1.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. sinobiological.com [sinobiological.com]
- 7. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 8. biossusa.com [biossusa.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. bosterbio.com [bosterbio.com]
- 11. How to select the correct blocking buffer for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
- 15. jacksonimmuno.com [jacksonimmuno.com]
- 16. licorbio.com [licorbio.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
unexpected TP-472 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TP-472. The information is based on preclinical findings and is intended to help users address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective chemical probe that inhibits Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1] It has been shown to exhibit anti-tumor effects, particularly in melanoma, by suppressing oncogenic signaling mediated by the extracellular matrix (ECM) and inducing apoptosis.[2][3]
Q2: I am observing significant apoptosis in my cell cultures after treatment with this compound. Is this expected?
Yes, this is an expected on-target effect. This compound has been demonstrated to upregulate several pro-apoptotic genes, leading to increased cancer cell apoptosis.[2][3] If the level of apoptosis is higher than anticipated, consider titrating the concentration of this compound and the treatment duration to optimize the experimental window for your specific cell line.
Q3: My cells are detaching from the culture plate after this compound treatment. What could be the cause?
This is a likely consequence of this compound's mechanism of action. The compound downregulates genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[1][2][3] This reduction in ECM components can weaken cell adhesion. If this effect is confounding your experiment, you might consider using plates coated with specific ECM proteins or utilizing 3D culture systems that are less dependent on single-layer adhesion.
Q4: I am not observing the expected anti-proliferative effects of this compound. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Cell Line Specificity: The effects of this compound have been characterized in specific cancer cell lines (e.g., melanoma).[2] The dependency on BRD9/7 for proliferation can vary between different cell types. Confirm the expression and reliance on BRD9/7 in your experimental model.
-
Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment.
-
Experimental Conditions: Optimize the concentration and duration of this compound treatment. Long-term survival assays may be necessary to observe significant effects.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High Cell Death at Low Concentrations | Cell line is highly sensitive to BRD9/7 inhibition. | Perform a dose-response curve with a wider range of lower concentrations to determine the optimal IC50 for your specific cell line. |
| Inconsistent Results Between Experiments | Variability in cell density, passage number, or compound preparation. | Standardize cell seeding density and use cells within a consistent passage number range. Always prepare fresh dilutions of this compound from a stock solution immediately before use. |
| Changes in Cell Morphology Unrelated to Apoptosis | Downregulation of ECM proteins affecting cell structure and adhesion. | Analyze the expression of key ECM and cytoskeletal proteins via Western blot or immunofluorescence to confirm the mechanism. Consider co-staining with markers of apoptosis to differentiate between morphological changes due to cell death and those due to altered adhesion. |
| Unexpected Gene Expression Changes | Off-target effects or indirect downstream consequences of BRD9/7 inhibition. | While this compound is selective for BRD9/7, broad transcriptomic changes are expected.[2] Validate unexpected gene expression changes using an alternative method (e.g., qPCR for RNA-seq data). Consider using a structurally distinct BRD9/7 inhibitor as a control to confirm that the observed effects are on-target. |
Data Presentation
Table 1: Effect of this compound on Gene Expression in A375 Melanoma Cells [1]
| Gene Category | Treatment | Key Genes Affected | Direction of Change |
| Pro-apoptotic Genes | This compound (0.1-10 µM; 24h) | BAX, MDM2, CDKN1A | Upregulation |
| Extracellular Matrix (ECM) Genes | This compound (5-10 µM; 24h) | Integrins, Collagens, Fibronectins | Downregulation |
Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours).
-
Assay: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Read the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch: Create a uniform "wound" in the monolayer using a sterile pipette tip.
-
Wash: Gently wash with PBS to remove detached cells.
-
Treatment: Add fresh media containing this compound or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure relative to the initial area.
Protocol 3: Matrigel Invasion Assay
-
Chamber Hydration: Rehydrate Matrigel-coated invasion chambers (e.g., Corning® BioCoat™) with serum-free media.
-
Cell Seeding: Seed cells in the upper chamber in serum-free media containing this compound or a vehicle control.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel.
-
Cell Removal: Remove non-invading cells from the top of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the bottom of the membrane (e.g., with crystal violet).
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
Visualizations
Caption: this compound inhibits BRD9/7, leading to decreased ECM gene transcription and increased apoptosis.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TP-472
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TP-472. The information is designed to address specific issues that may be encountered during experiments, with a focus on preventing and resolving precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent?
This compound is a small molecule inhibitor of bromodomain BRD9.[1][2] It is supplied as a solid and is soluble in Dimethyl Sulfoxide (DMSO).[1][2]
Q2: I observed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. Why is this happening?
Precipitation of small molecules like this compound upon dilution into aqueous media is a common issue. It typically occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Although this compound is soluble in DMSO, its solubility in aqueous-based cell culture media is significantly lower. The DMSO from the stock solution helps to keep the compound in solution initially, but as the compound disperses in the media, it can crash out of solution if the local concentration is too high. Other factors that can contribute to precipitation in cell culture media include temperature fluctuations, changes in pH, and interactions with media components like salts and proteins.[3]
Q3: What is the maximum recommended concentration of this compound in cell culture experiments?
Published studies have successfully used this compound in melanoma cell lines at concentrations of 5 µM and 10 µM.[4] It is recommended to start with concentrations in this range and perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment. Exceeding the solubility limit in your media can lead to precipitation and inaccurate results.
Q4: How should I prepare my this compound stock solution to minimize precipitation issues?
To minimize precipitation, it is crucial to prepare a high-concentration, clear stock solution in 100% DMSO. A common stock concentration is 10 mM. Ensure the compound is fully dissolved in DMSO before further dilution. Storing the stock solution in small aliquots at -20°C can help prevent degradation and repeated freeze-thaw cycles that may promote precipitation.[3]
Troubleshooting Guide: this compound Precipitation
This guide provides step-by-step instructions to troubleshoot and resolve precipitation issues with this compound in a question-and-answer format.
Problem 1: I see solid particles in my this compound/DMSO stock solution.
-
Q: What should I do if my this compound has not fully dissolved in DMSO?
-
A: Ensure you are using a high enough volume of DMSO to achieve the desired concentration. You can try gentle warming (up to 37°C) and vortexing to aid dissolution. If particles persist, consider preparing a more dilute stock solution. Always visually inspect the stock solution for clarity before use.
-
Problem 2: My this compound precipitates immediately upon addition to the cell culture medium.
-
Q: How can I prevent immediate precipitation when diluting my stock solution?
-
A: This is often due to poor mixing and high local concentrations. To avoid this:
-
Warm the cell culture medium to 37°C before adding the this compound stock.
-
Pipette the required volume of the this compound stock solution directly into the medium while gently swirling or mixing the medium. Do not add the stock solution to the side of the vessel where it can remain concentrated.
-
For a more controlled dilution, you can perform a serial dilution in pre-warmed media. For example, first, dilute the 10 mM DMSO stock 1:10 in media to get a 1 mM intermediate solution, mix well, and then perform the final dilution to your working concentration.
-
-
Problem 3: I observed a cloudy or hazy appearance in my culture media after adding this compound.
-
Q: What does a cloudy appearance in the media indicate and how can I fix it?
-
A: Cloudiness or a haze suggests that the this compound has precipitated out of solution.
-
Lower the final concentration: The most likely cause is that the final concentration of this compound is too high for the aqueous medium. Try using a lower working concentration. Studies have shown efficacy at 5-10 µM.[4]
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and effects on solubility.
-
Media components: Certain media components can interact with the compound. If possible, try a different media formulation.
-
-
Problem 4: I see crystalline structures or precipitates in my culture plates after incubation.
-
Q: What could cause precipitation during incubation and how can I prevent it?
-
A: Precipitation during incubation can be caused by temperature changes or evaporation.[3]
-
Maintain stable temperature: Ensure your incubator is maintaining a stable 37°C.
-
Prevent evaporation: Make sure your culture plates are properly sealed or in a humidified incubator to prevent evaporation, which can increase the concentration of this compound and other media components, leading to precipitation.[3]
-
pH stability: Ensure the pH of your media is stable, as pH shifts can affect compound solubility.
-
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 333.4 g/mol | [1][2] |
| Formulation | Solid | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Effective Concentration in Cell Culture | 5 µM and 10 µM (in melanoma cells) | [4] |
| Storage Temperature | -20°C (for stock solution) | [2] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid (Molecular Weight: 333.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound solid.
-
Add 300 µL of anhydrous DMSO to the 1 mg of this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Dilution of this compound into Cell Culture Media
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure for a 10 µM final concentration in 10 mL of media:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed cell culture medium. This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.
-
Immediately after adding the stock solution, gently swirl the medium to ensure rapid and uniform mixing.
-
Visually inspect the medium for any signs of precipitation.
-
Add the medium containing this compound to your cells.
-
Visualizations
Caption: Recommended experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for addressing this compound precipitation issues.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 2079895-62-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
TP-472 experimental variability issues
Welcome to the technical support center for TP-472, a selective inhibitor of bromodomain and extra-terminal domain (BET) proteins BRD9 and BRD7. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide guidance for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of BRD9 and BRD7.[1][2] By binding to the bromodomains of these proteins, it disrupts their function in chromatin remodeling and gene transcription.[3] This leads to the downregulation of oncogenic signaling pathways mediated by the extracellular matrix (ECM) and the induction of apoptosis in cancer cells.[4][5][6]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated significant growth inhibition in various melanoma cell lines, including those with BRAF mutations.[5] Its efficacy may vary across different cell lines, highlighting the importance of empirical testing for your specific model.[7][8]
Q3: What are the recommended working concentrations for in vitro experiments?
A3: For cell-based assays, effective concentrations of this compound typically range from 5 µM to 10 µM.[6] However, it is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q5: Are there known off-target effects of this compound?
A5: While this compound is designed to be a selective inhibitor of BRD9 and BRD7, the possibility of off-target effects cannot be entirely ruled out, as is the case with many small molecule inhibitors.[9] It is advisable to include appropriate controls in your experiments, such as a negative control compound or performing target knockdown/knockout experiments, to validate that the observed phenotype is a direct result of BRD9/7 inhibition.
Troubleshooting Guide
This guide addresses potential issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibition of cell growth. | 1. Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution may lead to degradation. 2. Suboptimal concentration: The concentration used may be too low for the specific cell line. 3. Cell line resistance: The cell line may have intrinsic or acquired resistance to BRD9/7 inhibition.[10] 4. Solubility issues: The compound may have precipitated out of the cell culture medium. | 1. Use a fresh aliquot of this compound stock solution. Prepare new dilutions for each experiment. 2. Perform a dose-response experiment (e.g., IC50 determination) to identify the optimal concentration for your cell line. 3. Verify BRD9 and BRD7 expression in your cell line. Consider using a different cell line known to be sensitive to BRD9/7 inhibitors for comparison. 4. Ensure complete dissolution of this compound in the medium before adding it to the cells. Visually inspect for any precipitates. |
| High variability between replicate wells in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. 3. Inconsistent drug addition: Variation in the volume of this compound solution added to each well. | 1. Ensure thorough mixing of the cell suspension before plating. Use a multichannel pipette for seeding. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. 3. Use a calibrated pipette and be consistent with the addition of the drug to each well. |
| No significant increase in apoptosis after this compound treatment. | 1. Insufficient treatment duration or concentration: The apoptotic response may be time and dose-dependent. 2. Apoptosis assay timing: The peak of apoptosis may occur at a different time point than the one assayed. 3. Technical issues with the apoptosis assay: Problems with reagents or instrument settings.[11] | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) with varying concentrations of this compound. 2. Analyze apoptosis at multiple time points post-treatment. 3. Include positive and negative controls for the apoptosis assay. Ensure proper compensation settings if using flow cytometry. |
| Inconsistent downregulation of target ECM proteins (e.g., fibronectin, collagen) in Western blots. | 1. Variability in protein extraction or quantification: Inconsistent lysis or inaccurate protein concentration measurement. 2. Issues with antibody performance: The primary or secondary antibody may not be optimal. 3. Loading inconsistencies: Unequal amounts of protein loaded into each lane of the gel. 4. Cell passage number: Protein expression profiles can change with increasing cell passage. | 1. Standardize the protein extraction protocol. Use a reliable protein quantification assay (e.g., BCA). 2. Validate your antibodies and determine the optimal dilution. 3. Use a reliable loading control (e.g., GAPDH, β-actin) and normalize the expression of your target protein to it. [12][13] 4. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 20 µM) or a vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11][14]
Western Blot Analysis for ECM Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against your ECM proteins of interest (e.g., fibronectin, collagen) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the target protein levels to the loading control.[15][16][17]
Visualizations
Caption: this compound Signaling Pathway in Melanoma Cells.
Caption: General Experimental Workflow for this compound Evaluation.
Caption: Logical Flow for Troubleshooting Experimental Variability.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. This compound | BRD9/7抑制剂 | MCE [medchemexpress.cn]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Integrative Analysis of Epigenetic Modulation in Melanoma Cell Response to Decitabine: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melanoma Variability at the Single-Cell Level Predicts Treatment Respo | Moffitt [moffitt.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. embopress.org [embopress.org]
- 11. yeasenbio.com [yeasenbio.com]
- 12. LabXchange [labxchange.org]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Prospective of extracellular matrix and drug correlations in disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular matrix proteins are time‐dependent and regional‐specific markers in experimental diffuse brain injury - PMC [pmc.ncbi.nlm.nih.gov]
TP-472 inconsistent cellular effects
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers address potential inconsistencies and challenges when working with the BRD9/7 inhibitor, TP-472.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a potent and selective chemical probe that inhibits the bromodomains of BRD9 and BRD7.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on proteins, particularly histones, playing a key role in the regulation of gene expression. This compound exhibits high selectivity for BRD9 over other bromodomain family members, with the exception of the highly homologous BRD7.[1][2]
Q2: What are the expected cellular effects of this compound treatment?
A2: In cancer cell lines, particularly melanoma, this compound has been shown to inhibit cell growth and long-term survival.[1][3] This is achieved by modulating gene expression, leading to two primary outcomes:
-
Suppression of Oncogenic Signaling: this compound treatment downregulates genes that encode various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins.[1][3][4] This disrupts the ECM-mediated signaling that is crucial for cancer cell growth and proliferation.[3][4]
-
Induction of Apoptosis: The compound upregulates several pro-apoptotic genes, including BAX, CDKN1A, and GADD45A/B, which promotes programmed cell death.[1][3] Studies suggest this may occur through a caspase 8/9-independent pathway.[3][5]
Q3: At what concentrations are the cellular effects of this compound typically observed?
A3: Effective concentrations in BRAF-mutant melanoma cell lines are typically in the 5 to 10 µM range for assays measuring growth inhibition, apoptosis, and gene expression changes over 24-48 hours.[1][3] The compound's effects on gene expression have been noted to be concentration-dependent.[3]
Q4: Are there any known off-target effects for this compound?
A4: While this compound is highly selective for BRD7/9, like many small molecule inhibitors, the potential for off-target effects should be considered, especially at higher concentrations.[1][2] Unexpected phenotypes that do not align with BRD7/9 inhibition could be due to interactions with other cellular proteins.[6][7] It is crucial to include appropriate controls to validate that the observed effects are due to on-target activity.
Troubleshooting Inconsistent Cellular Effects
Variability in experimental results is a common challenge in cell-based assays.[8] The following guide addresses specific issues that may lead to inconsistent effects with this compound.
Issue 1: Lower-than-expected potency or complete lack of effect.
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound is supplied as a solid.[2] Ensure it is stored correctly as per the manufacturer's instructions. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. |
| Incorrect Final Concentration | Verify all dilution calculations. Perform a dose-response experiment ranging from low nanomolar to high micromolar concentrations (e.g., 10 nM to 20 µM) to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Resistance | The expression levels of BRD7 and BRD9 can vary between cell lines. Confirm the expression of BRD7/9 in your cell model via qPCR or Western blot. Some cell lines may have intrinsic resistance mechanisms. |
| Assay Timing | The transcriptional effects of this compound may require a longer incubation time to manifest as a phenotypic change. For example, gene expression changes are observed at 24 hours, while apoptosis may be more pronounced at 48 hours.[3] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
| Reagent Omission/Error | Carefully review the experimental protocol to ensure no steps were missed and that all reagents were added correctly.[9] |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell density is a major source of variability.[10] Ensure cells are in a single-cell suspension before plating. Use reverse pipetting techniques and gently swirl the plate to ensure even distribution.[10] |
| "Edge Effects" in Microplates | The outer wells of a microplate are prone to evaporation, leading to altered compound concentrations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[11] |
| Serum Batch Variability | Different lots of Fetal Bovine Serum (FBS) can contain varying levels of growth factors, which may influence cellular response to inhibitors. If possible, test and validate a single large batch of FBS for the entire set of experiments. |
| Cell Passage Number | High-passage-number cells can exhibit altered morphology, growth rates, and gene expression.[8] Use cells within a consistent and low passage range for all experiments. |
| Mycoplasma Contamination | Mycoplasma can profoundly alter cellular responses.[10] Regularly test your cell cultures for contamination. |
Issue 3: Results are not consistent with the proposed mechanism (e.g., no change in ECM or apoptosis genes).
| Potential Cause | Recommended Solution |
| Sub-optimal Assay Conditions | The specific assay used (e.g., qPCR primers, antibody for Western blot) may not be optimized. Validate your assays with positive and negative controls to ensure they are working as expected. |
| Cell-Type Specific Pathways | The downstream effects of BRD7/9 inhibition may be highly context-dependent. The link between BRD7/9 and ECM/apoptosis pathways has been established in melanoma.[3] This link may be different in other cancer types or non-cancerous cells. |
| Use of Inactive Control | Ensure you are using the appropriate negative control. An inactive analog, TP-472N, is available and can help confirm that the observed effects are due to BRD7/9 inhibition.[12] |
| Off-Target Effects | At high concentrations, off-target effects may mask or alter the expected on-target phenotype.[6] Perform dose-response experiments and correlate phenotypic outcomes with target engagement assays if possible. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Potency
| Parameter | Target | Value | Assay Method | Reference |
| Kd | BRD9 | 33 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| Kd | BRD7 | 340 nM | Isothermal Titration Calorimetry (ITC) | [1][2] |
| EC50 | BRD9 | 320 nM | NanoBRET Assay | [2] |
Table 2: Summary of Transcriptional Changes in A375 Melanoma Cells
| Treatment | Duration | Genes Upregulated | Genes Downregulated | Key Downregulated Pathways | Key Upregulated Pathways | Reference |
| 5-10 µM this compound | 24 hours | 932 | 1063 | Extracellular Matrix (ECM) Organization | Apoptosis, Cell Cycle Arrest | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescence-based)
This protocol is adapted for measuring cell viability after this compound treatment using a commercially available ATP-based assay (e.g., CellTiter-Glo®).
-
Cell Seeding: Plate cells in a white, clear-bottom 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a vehicle control (e.g., 0.1% DMSO). Add the treatments to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the lytic/luciferase reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
General Assay Workflow
Caption: A typical workflow for a cell-based assay with this compound.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
-
Plate Confluent Monolayer: Seed cells in a 6-well plate and grow them to ~95% confluency.
-
Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the media with fresh low-serum media containing this compound or a vehicle control. Low serum is used to minimize cell proliferation.
-
Image Acquisition (Time 0): Immediately acquire images of the scratch at defined locations using a microscope.
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Image Acquisition (Time X): Acquire images of the same locations at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area for both treated and control wells.
Signaling Pathway Visualization
Caption: Proposed signaling pathway of this compound in melanoma cells.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Facebook [cancer.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 9. bioassaysys.com [bioassaysys.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. TP 472N | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
TP-472 signal-to-noise ratio in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assays involving the BRD9/7 inhibitor, TP-472.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of bromodomain-containing proteins BRD9 and BRD7, with Kds of 33 nM and 340 nM, respectively[1]. It exhibits over 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7[1]. In melanoma cells, this compound has been shown to downregulate genes that encode for various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins[2][3]. This disruption of ECM-mediated oncogenic signaling, coupled with the upregulation of several pro-apoptotic genes, leads to the inhibition of melanoma growth and induction of apoptosis[2][3].
Q2: What are the typical concentrations of this compound used in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and assay duration. Studies have shown that concentrations between 0.1 µM and 10 µM are effective at inhibiting the growth of melanoma cell lines in assays lasting from 24 hours to two weeks[1]. Specifically, 5 µM and 10 µM concentrations have been effective in both short-term and long-term survival assays[1].
Q3: In which types of assays is signal-to-noise ratio a critical parameter when using this compound?
Signal-to-noise ratio (S/N) is a crucial metric in various assays used to evaluate the efficacy of this compound[4]. These include, but are not limited to:
-
Cell Viability and Proliferation Assays: (e.g., MTT, CellTiter-Glo®) where a decrease in signal indicates the inhibitory effect of this compound. A low S/N ratio can mask the true effect of the compound.
-
Apoptosis Assays: (e.g., Caspase-Glo®) where an increase in signal indicates apoptosis induction. Poor S/N can lead to false-negative results.
-
High-Throughput Screening (HTS) Assays: Used for screening large compound libraries, where robust S/N is essential for hit identification and minimizing false positives and negatives[5][6][7].
-
Gene Expression Assays: (e.g., qPCR, reporter gene assays) to measure the downregulation of target genes.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio can compromise the reliability of your results. This guide provides potential causes and solutions for improving the S/N ratio in your this compound assays.
| Potential Cause | Possible Explanation | Recommended Solution(s) |
| Suboptimal this compound Concentration | The concentration of this compound may be too low to induce a significant biological effect or too high, leading to off-target effects and increased background. | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. |
| Incorrect Reagent Storage or Handling | Improper storage of this compound or assay reagents can lead to degradation and reduced activity. | Ensure all reagents are stored at the recommended temperatures and protected from light if necessary. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Cell Seeding Density | An inappropriate number of cells per well can lead to a weak signal (too few cells) or a high background (too many cells). | Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of treatment and assay readout. |
| High Background Signal | This can be caused by various factors, including media components (e.g., phenol red), autofluorescence of cells or plates, or non-specific binding of assay reagents. | Use appropriate negative controls (e.g., vehicle-treated cells) to determine the background signal. Consider using phenol red-free media and low-autofluorescence plates (e.g., black plates for fluorescence assays, white plates for luminescence assays)[8]. If using fluorescence, check for compound autofluorescence. |
| Low Signal Intensity | The signal generated by the assay may be inherently weak, making it difficult to distinguish from the background noise. | Increase the incubation time with the assay substrate (if applicable and within the linear range of the assay). Ensure that the plate reader settings (e.g., gain, integration time) are optimized for your specific assay[8]. |
| Inconsistent Pipetting and Well-to-Well Variability | Inaccurate or inconsistent pipetting can introduce significant variability between wells, leading to a higher standard deviation in your measurements and a lower S/N ratio. | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing of reagents within each well. |
| Assay Protocol Issues | The timing of reagent addition, incubation periods, or temperature may not be optimal for your specific experimental setup. | Carefully review and optimize each step of the assay protocol. Ensure all reagents are equilibrated to the recommended temperature before use[9]. |
| Instrument Settings | Incorrect plate reader settings can lead to suboptimal signal detection. | Consult your instrument's manual to optimize settings such as excitation/emission wavelengths, gain, and read time for your specific assay. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Value | Cell Line(s) | Reference |
| BRD9 Kd | 33 nM | - | [1] |
| BRD7 Kd | 340 nM | - | [1] |
| Effective Concentration (Growth Inhibition) | 0.1 - 10 µM | A375, M14, SKMEL-28, A2058 | [1] |
| Concentration for Apoptosis Induction | 10 µM (for 48h) | Melanoma Cells | [2] |
| Concentration for Gene Regulation | 5 - 10 µM (for 24h) | A375 | [1] |
Experimental Protocols
Generalized Cell Viability Assay Protocol (e.g., using a luminescent ATP-based assay)
This protocol provides a general framework. Specific details may need to be optimized for your cell line and laboratory conditions.
-
Cell Seeding:
-
Harvest cells during the logarithmic growth phase.
-
Determine cell concentration and viability using a cell counter.
-
Seed cells into a 96-well, white, clear-bottom plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of culture medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 0.01 µM to 20 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Equilibrate the plate and the luminescent cell viability reagent to room temperature.
-
Add the recommended volume of the reagent to each well (e.g., 100 µL).
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader with optimized settings.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no cells) from all other measurements.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Calculate the signal-to-noise ratio: S/N = (MeanSignal - MeanBackground) / SDBackground.
-
Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 5. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. bioassaysys.com [bioassaysys.com]
Validation & Comparative
TP-472: A Comparative Analysis of a Potent BRD9 Inhibitor
In the landscape of epigenetic drug discovery, bromodomain and extra-terminal domain (BET) proteins have emerged as critical targets. Among the non-BET bromodomains, BRD9 has garnered significant attention for its role in various cancers, including synovial sarcoma and acute myeloid leukemia. This has spurred the development of potent and selective inhibitors to probe its function and for potential therapeutic applications. This guide provides a comprehensive comparison of TP-472 with other notable BRD9 inhibitors, focusing on their performance backed by experimental data.
Performance Comparison of BRD9 Inhibitors
The efficacy of a BRD9 inhibitor is determined by its potency, selectivity, and cellular activity. The following tables summarize the key quantitative data for this compound and other well-characterized BRD9 inhibitors.
Table 1: In Vitro Potency of BRD9 Inhibitors
| Inhibitor | Target | Kd (nM) | IC50 (nM) | Assay Type |
| This compound | BRD9 | 33 | - | Isothermal Titration Calorimetry (ITC) |
| BRD7 | 340 | - | ITC | |
| BI-9564 | BRD9 | 14 | 75 | ITC, AlphaScreen |
| BRD7 | 239 | 3400 | ITC, AlphaScreen | |
| BI-7273 | BRD9 | 0.75 | 19 | ITC, AlphaScreen |
| BRD7 | 0.3 | 117 | ITC, AlphaScreen | |
| I-BRD9 | BRD9 | - | 50 (pIC50=7.3) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| LP99 | BRD9 | 99 | 325 | ITC, TR-FRET |
| BRD7 | 909 | - | ITC |
Kd (Dissociation Constant) is a measure of binding affinity, with lower values indicating stronger binding. IC50 (Half-maximal inhibitory concentration) indicates the concentration of an inhibitor required to block 50% of a biological activity.
Table 2: Selectivity Profile of BRD9 Inhibitors
| Inhibitor | Selectivity for BRD9 over BRD7 (fold) | Selectivity for BRD9 over BET family (fold) | Notes |
| This compound | >10 | >30 (over other bromodomain families except BRD7) | |
| BI-9564 | ~17 | >1000 (IC50 >100 µM for BETs) | Also shows off-target activity against CECR2 (Kd = 258 nM).[1] |
| BI-7273 | ~0.4 | Excellent selectivity vs BET family. | Potent dual inhibitor of BRD9 and BRD7.[2][3] |
| I-BRD9 | ~200 | >700 | Highly selective for BRD9.[4][5][6] |
| LP99 | ~9.2 | - | Selective inhibitor of BRD7 and BRD9.[7][8][9] |
Table 3: Cellular Activity of BRD9 Inhibitors
| Inhibitor | Cell Line | Cellular Assay | Potency |
| This compound | Melanoma cell lines (A375, SKMEL-28) | Growth inhibition | EC50 in low µM range |
| BI-9564 | EOL-1 (AML) | Proliferation assay | EC50 = 800 nM[10] |
| U2OS | FRAP | ~90% inhibition at 0.1 µM[11] | |
| BI-7273 | EOL-1 (AML) | Proliferation assay | EC50 = 1400 nM[2] |
| U2OS | FRAP | Active at 1 µM | |
| I-BRD9 | Kasumi-1 | Gene expression | Downregulation of cancer-related genes |
| HUT78 | Chemoproteomic competition | IC50 = 79.43 nM[4] | |
| LP99 | U2OS | FRAP | Disrupts BRD9/chromatin interaction at 0.8 µM |
Experimental Protocols
The data presented above are derived from a variety of standard biochemical and cellular assays. Below are brief descriptions of the key experimental methodologies.
Isothermal Titration Calorimetry (ITC): This is a biophysical technique used to directly measure the heat changes that occur upon the binding of an inhibitor to its target protein. It provides a highly accurate determination of the binding affinity (Kd), stoichiometry, enthalpy, and entropy of the interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This is a bead-based immunoassay that measures the displacement of a biotinylated histone peptide from a GST-tagged bromodomain protein. Inhibition of this interaction by a compound results in a decrease in the luminescent signal, allowing for the determination of the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with fluorescent dyes. In the context of BRD9 inhibitors, a europium-labeled anti-tag antibody binds to the bromodomain, and a biotinylated histone peptide is brought into proximity via a streptavidin-allophycocyanin conjugate. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Fluorescence Recovery After Photobleaching (FRAP): This is a cell-based assay used to measure the dynamics of molecular mobility. A fluorescently tagged BRD9 protein is expressed in cells, and a small region of the nucleus is photobleached with a high-intensity laser. The rate of fluorescence recovery in the bleached area is monitored over time. Inhibitors that disrupt the interaction of BRD9 with chromatin will lead to a faster recovery rate.[12]
NanoBRET (Bioluminescence Resonance Energy Transfer): This is another cell-based assay that measures protein-protein interactions. One protein is fused to a NanoLuc luciferase, and the other to a HaloTag ligand labeled with a fluorescent probe. The binding of an inhibitor disrupts the interaction, leading to a decrease in the BRET signal.
Signaling Pathways and Mechanism of Action
BRD9 is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[13] By inhibiting BRD9, small molecules like this compound can modulate the transcription of genes involved in cell proliferation, differentiation, and survival.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. LP99 | Structural Genomics Consortium [thesgc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LP99: Discovery and Synthesis of the First Selective BRD7/9 Bromodomain Inhibitor [ouci.dntb.gov.ua]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Guide to BRD9/7 Inhibitors: TP-472 and BI-9564
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent chemical probes, TP-472 and BI-9564, which both target the bromodomains of BRD9 and BRD7. These proteins are components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression. Dysregulation of this complex is implicated in various cancers, making BRD9 and BRD7 attractive therapeutic targets.
At a Glance: Key Differences
| Feature | This compound | BI-9564 |
| Primary Indication Studied | Melanoma[1][2] | Acute Myeloid Leukemia (AML)[3] |
| Reported In Vivo Efficacy | Inhibition of melanoma tumor growth in a xenograft model[2] | Reduced tumor growth and prolonged survival in a disseminated AML mouse model[4] |
| Known Mechanism of Action | Downregulation of extracellular matrix (ECM)-mediated oncogenic signaling and induction of apoptosis in melanoma.[1][2] | Sustains MYC transcription and inhibits STAT5 signaling in AML cells.[3][4][5] |
Data Presentation
In Vitro Potency and Selectivity
The following tables summarize the available quantitative data for this compound and BI-9564, detailing their binding affinity and inhibitory concentrations against their primary targets, BRD9 and BRD7.
Table 1: Binding Affinity (Kd) determined by Isothermal Titration Calorimetry (ITC)
| Compound | Target | Kd (nM) | Source |
| This compound | BRD9 | 33 | [1] |
| BRD7 | 340 | [1] | |
| BI-9564 | BRD9 | 14 | [6] |
| BRD7 | 239 | [6] |
Table 2: Inhibitory Concentration (IC50/EC50)
| Compound | Assay | Target/Cell Line | IC50/EC50 (nM) | Source |
| BI-9564 | AlphaScreen | BRD9 | 75 | [6] |
| AlphaScreen | BRD7 | 3410 | [6] | |
| Cell Proliferation | EOL-1 (AML) | 800 | [4][6] |
Note: Directly comparable IC50 values for this compound in a cell-based assay were not available in the public domain at the time of this review.
Selectivity Profile:
Both compounds exhibit good selectivity for BRD9 and BRD7 over other bromodomain families.
-
This compound: Demonstrates over 30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7.[1]
-
BI-9564: Shows high selectivity against other non-Class IV bromodomains, including the BET family (>100 µM in AlphaScreen). The primary off-target identified is CECR2, but with no observed cellular effect at 1 µM in FRAP assays. It also shows no significant activity against a large panel of kinases.[6][7]
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound and BI-9564 on BRD9/7 disrupts downstream signaling pathways critical for cancer cell proliferation and survival.
This compound in Melanoma
In melanoma, this compound has been shown to downregulate genes encoding various extracellular matrix (ECM) proteins, such as integrins and collagens. This disruption of ECM-mediated oncogenic signaling, coupled with the upregulation of pro-apoptotic genes, leads to the inhibition of melanoma cell growth.[1][2]
Caption: this compound signaling pathway in melanoma.
BI-9564 in Acute Myeloid Leukemia (AML)
In AML, the inhibition of BRD9 by BI-9564 has been linked to the suppression of MYC transcription, a key oncogene in many cancers.[3] Furthermore, BRD9 has been shown to negatively regulate SOCS3, a suppressor of cytokine signaling. Inhibition of BRD9 leads to increased SOCS3 expression, which in turn inhibits the activation of the STAT5 pathway, a critical driver of AML cell proliferation and survival.[4]
Caption: BI-9564 signaling pathway in AML.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound and BI-9564 are outlined below. These represent generalized protocols based on standard laboratory practices.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-bromodomain interaction.
Methodology:
-
Sample Preparation: The bromodomain-containing protein is dialyzed extensively against the ITC buffer. The inhibitor (this compound or BI-9564) is dissolved in the final dialysis buffer to the desired concentration. Both protein and inhibitor solutions are degassed prior to the experiment.
-
ITC Experiment: The protein solution is loaded into the sample cell of the microcalorimeter, and the inhibitor solution is loaded into the injection syringe.
-
Titration: A series of small injections of the inhibitor are made into the protein solution at a constant temperature. The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a series of heat-change peaks, is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Objective: To measure the in-vitro inhibitory potency (IC50) of compounds against the bromodomain-ligand interaction.
Methodology:
-
Reagent Preparation: A biotinylated histone peptide (ligand) and a GST-tagged bromodomain protein are prepared. Streptavidin-coated donor beads and anti-GST-coated acceptor beads are used.
-
Assay Reaction: The bromodomain protein, biotinylated peptide, and varying concentrations of the test inhibitor (e.g., BI-9564) are incubated together in a microplate.
-
Bead Addition: Acceptor beads are added, followed by an incubation period to allow for binding. Subsequently, donor beads are added, and the plate is incubated in the dark.
-
Signal Detection: When the donor and acceptor beads are in close proximity (due to the protein-ligand interaction), excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. The signal is read on a plate reader.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the signal against the inhibitor concentration.
Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of the inhibitors on the viability and proliferation of cancer cells and to calculate the EC50/IC50 values.
Methodology:
-
Cell Seeding: Cancer cells (e.g., melanoma or AML cell lines) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (this compound or BI-9564) or vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then dissolved in a solubilization solution.
-
CellTiter-Glo Assay: A reagent that measures ATP levels (indicative of cell viability) is added to the wells.
-
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. EC50/IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo efficacy of the inhibitors in suppressing tumor growth.
Methodology:
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or nude mice) are subcutaneously or intravenously injected with a suspension of cancer cells (e.g., A375 melanoma cells for this compound or EOL-1 AML cells for BI-9564).
-
Tumor Growth and Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers. For disseminated models like AML, disease progression can be monitored by bioluminescence imaging if cells are engineered to express luciferase.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. The inhibitor (this compound or BI-9564) or vehicle is administered according to a predetermined schedule and route (e.g., intraperitoneal or oral).
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed. For survival studies, mice are monitored until they meet predefined humane endpoints.
-
Data Analysis: Tumor growth curves and survival curves are plotted and statistically analyzed to determine the efficacy of the treatment.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
Both this compound and BI-9564 are potent and selective inhibitors of the BRD9 and BRD7 bromodomains. While they share common targets, the current body of research highlights their application in different cancer contexts. This compound shows promise in melanoma by targeting ECM signaling and promoting apoptosis, whereas BI-9564 demonstrates efficacy in AML through the inhibition of MYC and STAT5 signaling. The lack of direct comparative studies in the same cancer models makes it challenging to definitively state which compound is superior. The choice of inhibitor for further preclinical or clinical investigation will likely depend on the specific cancer type and the underlying signaling pathways driving its progression. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific research needs.
References
- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIK3CA Cooperates with KRAS to Promote MYC Activity and Tumorigenesis via the Bromodomain Protein BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to TP-472 and I-BRD9 in Cancer Cell Research
For researchers and drug development professionals exploring epigenetic regulators in oncology, this guide provides a detailed comparison of two prominent bromodomain inhibitors: TP-472, a dual BRD7/9 inhibitor, and I-BRD9, a selective BRD9 inhibitor. This analysis is based on available preclinical data in melanoma and acute myeloid leukemia (AML) cancer cell lines.
At a Glance: this compound vs. I-BRD9
| Feature | This compound | I-BRD9 |
| Target(s) | Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9) | Selective for Bromodomain-containing protein 9 (BRD9) |
| Primary Cancer Model(s) | Melanoma | Acute Myeloid Leukemia (AML) |
| Reported Cellular Effects | Inhibition of cell growth, induction of apoptosis, downregulation of extracellular matrix (ECM) signaling.[1][2][3] | Inhibition of cell proliferation, induction of apoptosis and ferroptosis, cell cycle arrest.[1][4][5][6] |
Quantitative Performance in Cancer Cell Lines
The following tables summarize the observed effects of this compound and I-BRD9 on cancer cell viability and apoptosis. It is important to note that the data for each compound were generated in different cancer cell lines and under distinct experimental conditions.
Table 1: Effect of this compound on Melanoma Cell Lines
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| A375, SKMEL-28 | Clonogenic Assay | 5 µM & 10 µM | Strong inhibition of long-term survival.[1] | [7] |
| A375, SKMEL-28 | Apoptosis Assay | 10 µM | Induction of apoptosis.[1] | [7] |
Table 2: Effect of I-BRD9 on Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Assay Type | Concentration | Observed Effect | Reference |
| NB4, MV4-11 | CCK-8 Viability Assay | 4 µM & 8 µM | Dose-dependent inhibition of cell growth.[2][4][8] | [9] |
| NB4, MV4-11 | Apoptosis Assay | 8 µM | Increased cell death.[2][8] | [9] |
No specific IC50 values for this compound in A375 and SK-MEL-28 cells or for I-BRD9 in NB4 and MV4-11 cells were available in the provided search results.
Mechanism of Action and Signaling Pathways
This compound and I-BRD9, while both targeting BRD9, exhibit different mechanisms of action due to their distinct selectivity profiles.
This compound (BRD7/9 Inhibition) in Melanoma:
This compound acts as a dual inhibitor of BRD7 and BRD9. In melanoma cells, its anti-tumor activity is associated with the downregulation of genes encoding extracellular matrix (ECM) proteins, such as integrins and collagens. This disruption of ECM-mediated oncogenic signaling, coupled with the upregulation of pro-apoptotic genes, leads to reduced cell growth and survival.[2][3] The inhibition of BRD7 may also play a role, as BRD7 is known to be involved in pathways such as p53, BRCA1, and AKT signaling.[4][9][10]
I-BRD9 (Selective BRD9 Inhibition) in AML:
I-BRD9 selectively inhibits BRD9, a component of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF).[11] In AML cells, inhibition of BRD9 leads to cell cycle arrest and apoptosis.[1][6] BRD9 has been implicated in the regulation of key oncogenes such as c-Myc and is involved in pathways like STAT5 signaling.[7] By selectively targeting BRD9, I-BRD9 disrupts these pro-proliferative and survival pathways in AML cells.[12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound and I-BRD9.
Cell Viability Assays
1. Clonogenic Assay (for this compound in Melanoma Cells) [1][13]
This assay assesses the long-term survival and proliferative capacity of cells following treatment with an inhibitor.
-
Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-28) at a low density (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5 µM and 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 2-3 weeks, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and then stain with a crystal violet solution.
-
Analysis: After washing and drying, count the number of colonies (typically defined as a cluster of >50 cells) in each well.
2. CCK-8 Assay (for I-BRD9 in AML Cells) [2][4][14]
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.
-
Cell Seeding: Seed AML cells (e.g., NB4, MV4-11) into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[4]
-
Treatment: Add different concentrations of I-BRD9 (e.g., 4 µM and 8 µM) or vehicle control to the wells.[4]
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours).[4]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 2-3 hours at 37°C.[4]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.[4]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine externalization (Annexin V) and plasma membrane integrity (Propidium Iodide - PI).
-
Cell Treatment: Treat melanoma (e.g., A375, SKMEL-28) or AML (e.g., NB4, MV4-11) cells with the desired concentrations of this compound or I-BRD9, respectively, for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., BRD9, BRD7, c-Myc, cleaved PARP, Actin, or Tubulin) overnight at 4°C. Recommended antibody dilutions should be determined empirically but often range from 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RNA Sequencing (RNA-Seq) Analysis
RNA-seq is used to profile the transcriptome of cells and identify differentially expressed genes upon treatment.
-
Sample Preparation: Treat cells (e.g., A375 melanoma cells) with the inhibitor (e.g., this compound at 5 µM and 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation: Prepare sequencing libraries from the RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.[7]
-
Gene Expression Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon treatment.[7]
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify affected biological processes and signaling pathways.[7]
-
Conclusion
Both this compound and I-BRD9 demonstrate promising anti-cancer activities, albeit in different contexts. This compound, with its dual BRD7/9 inhibitory action, shows efficacy in melanoma by impacting ECM and apoptotic pathways. In contrast, the selective BRD9 inhibitor I-BRD9 effectively targets AML cells by disrupting key survival and proliferation signals. The choice between a dual and a selective inhibitor would depend on the specific cancer biology and the roles of BRD7 and BRD9 in the disease. Further head-to-head studies in various cancer models are warranted to fully elucidate their comparative efficacy and to identify patient populations that would most benefit from each therapeutic strategy.
References
- 1. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - Zhou- Translational Cancer Research [tcr.amegroups.org]
- 6. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rna-seqblog.com [rna-seqblog.com]
- 8. BRD9 antibody (24785-1-AP) | Proteintech [ptglab.com]
- 9. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 10. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 11. A Clonogenic Assay to Quantify Melanoma Micrometastases in Pulmonary Tissue | Springer Nature Experiments [experiments.springernature.com]
- 12. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Notch Inhibition to Enhance Efficacy of Radiation Therapy in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Validating TP-472 On-Target Effects: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TP-472, a selective inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), with other epigenetic inhibitors. The information presented herein is intended to assist researchers in evaluating the on-target effects of this compound and its potential as a therapeutic agent, particularly in the context of melanoma.
Executive Summary
This compound is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7.[1] In melanoma, this compound has been shown to inhibit tumor growth by suppressing extracellular matrix (ECM)-mediated oncogenic signaling and inducing apoptosis.[2][3][4] This guide compares the performance of this compound with other epigenetic inhibitors, including the BET inhibitor JQ1, the KDM6 inhibitor GSK-J4, and EZH2 inhibitors like Tazemetostat. The comparison is based on available experimental data on their mechanism of action, potency in melanoma cell lines, and selectivity.
Comparison of Epigenetic Inhibitors
The following table summarizes the key characteristics and performance of this compound and selected alternative epigenetic inhibitors.
| Inhibitor | Target(s) | Mechanism of Action | Potency in Melanoma (IC50) | Selectivity |
| This compound | BRD9/BRD7 | Inhibits bromodomain binding, leading to downregulation of ECM proteins and upregulation of pro-apoptotic genes.[2][3][4] | 5-10 µM (effective concentration in melanoma cell lines)[2] | >30-fold selective for BRD9 over other bromodomains except BRD7.[1] |
| JQ1 | BRD2, BRD3, BRD4, BRDT (BET family) | Competitively binds to the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and inhibiting transcription of key oncogenes like c-MYC.[5] | ~0.088 - 0.17 µM (ocular melanoma cell lines)[6] | Highly selective for BET family bromodomains over other bromodomain families.[5] |
| GSK-J4 | KDM6A/B (UTX/JMJD3) | Inhibits the demethylase activity of KDM6A/B, leading to increased H3K27me3 levels and altered gene expression.[7][8] | Data not available in melanoma cell lines. IC50 of 9 µM for TNF-α inhibition in macrophages. | Inhibits other Jumonji C domain-containing demethylases.[9] |
| Tazemetostat | EZH2 (wild-type and mutant) | Competitively inhibits the methyltransferase activity of EZH2, leading to decreased H3K27me3 levels and reactivation of tumor suppressor genes.[10][11] | IC50 of 9 nM in lymphoma cell lines (melanoma data varies).[10] | 35-fold selective for EZH2 over EZH1 and >4,500-fold over other histone methyltransferases.[1][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
This compound Signaling Pathway in Melanoma
Caption: this compound inhibits BRD9/7, altering gene expression to suppress oncogenic signaling and induce apoptosis.
Experimental Workflow for Validating On-Target Effects
Caption: Workflow for assessing the effects of epigenetic inhibitors on melanoma cell lines.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
Objective: To determine the effect of this compound and its alternatives on the viability and proliferation of melanoma cells.
Materials:
-
Melanoma cell lines (e.g., A375, SKMEL-28)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed melanoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and other inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Wound Healing (Scratch) Assay
Objective: To assess the effect of this compound on the migration of melanoma cells.
Materials:
-
Melanoma cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
P200 pipette tip or a scratcher
-
Microscope with a camera
Protocol:
-
Seed melanoma cells into 6-well plates and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the cell monolayer using a sterile P200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh complete culture medium containing this compound at the desired concentration or a vehicle control.
-
Capture images of the scratch at 0 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Matrigel Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of melanoma cells.
Materials:
-
Melanoma cell lines
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for 1-2 hours to allow it to solidify.
-
Harvest melanoma cells and resuspend them in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the Matrigel-coated inserts.
-
Add complete culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
mRNA Sequencing and Analysis
Objective: To identify genes and pathways modulated by this compound treatment in melanoma cells.
Protocol:
-
Cell Treatment and RNA Extraction: Treat melanoma cells with this compound or a vehicle control for a specified time (e.g., 24 hours). Extract total RNA from the cells using a suitable RNA isolation kit.
-
Library Preparation and Sequencing: Assess the quality and quantity of the extracted RNA. Prepare mRNA sequencing libraries using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit). Perform high-throughput sequencing on an appropriate platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Pathway and Functional Enrichment Analysis: Use databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify biological pathways and functions that are enriched in the list of differentially expressed genes. This can be performed using tools like DAVID or GSEA.
-
Conclusion
This compound demonstrates significant potential as an anti-melanoma agent by targeting the epigenetic regulators BRD9 and BRD7. Its mechanism of action, involving the suppression of ECM-mediated oncogenic signaling and the induction of apoptosis, provides a strong rationale for its further investigation. This guide offers a comparative framework and detailed methodologies to aid researchers in validating the on-target effects of this compound and positioning it relative to other epigenetic inhibitors in the field of cancer drug discovery. Further head-to-head comparative studies will be crucial to fully elucidate the therapeutic potential of this compound in melanoma and other cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe GSK-J4 | Chemical Probes Portal [chemicalprobes.org]
- 7. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Design and Characterization of Bivalent BET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the Knockdown of BRD9/7: A Comparison of Experimental Approaches
For researchers and drug development professionals investigating the roles of bromodomain-containing proteins BRD9 and BRD7, validating the effective knockdown of these epigenetic readers is a critical first step. This guide provides a comparative overview of key experimental methods to confirm the successful silencing of BRD9 and BRD7 at the mRNA, protein, and functional levels, particularly in the context of mirroring the effects of selective inhibitors like TP-472.
This compound is a potent and selective chemical probe that inhibits BRD9 and BRD7 with high affinity, demonstrating Kds of 33 nM and 340 nM, respectively.[1][2] Its application in melanoma cell lines has been shown to suppress tumor growth by downregulating oncogenic signaling mediated by the extracellular matrix (ECM) and by inducing apoptosis.[3][4] Specifically, treatment with this compound leads to a concentration-dependent decrease in the expression of genes encoding ECM proteins such as integrins, collagens, and fibronectins, while upregulating pro-apoptotic genes like BAX, MDM2, and CDKN1A.[1][3]
Effective knockdown of BRD9 and BRD7 should, therefore, replicate these molecular signatures. Below, we compare the primary techniques used to validate the on-target effects of RNA interference (e.g., siRNA, shRNA) targeting BRD9 and BRD7.
Comparison of Knockdown Validation Methods
| Experimental Method | What It Measures | Key Advantages | Considerations |
| Quantitative PCR (qPCR) | Relative abundance of target mRNA transcripts (BRD9 and BRD7). | High sensitivity and specificity; relatively low cost and high throughput. | Does not measure protein levels, which are the functional molecules; potential for off-target effects of silencing reagents to confound results. |
| Western Blotting | Presence and relative abundance of target proteins (BRD9 and BRD7). | Directly measures the level of the target protein; confirms that mRNA knockdown translates to a reduction in the functional molecule. | Lower throughput than qPCR; requires specific and validated antibodies; semi-quantitative without careful normalization. |
| mRNA Sequencing (RNA-Seq) | Global changes in the transcriptome following knockdown. | Provides a comprehensive view of gene expression changes; can identify off-target effects and downstream pathway alterations.[3] | Higher cost and more complex data analysis compared to qPCR; requires significant bioinformatics expertise. |
| Cell Viability/Proliferation Assays | The overall effect of knockdown on cell growth and survival. | Provides a direct functional readout of the knockdown phenotype; can be high-throughput. | Not specific to the target; multiple pathways can influence cell viability. |
| Apoptosis Assays (e.g., Annexin V staining, Caspase activity) | The induction of programmed cell death as a consequence of knockdown. | Directly measures a key functional outcome of BRD9/7 inhibition[3]; can provide mechanistic insights. | The timing of the assay is critical; apoptosis is a dynamic process. |
Detailed Experimental Protocols
Quantitative PCR (qPCR) for BRD9/7 mRNA Levels
This protocol outlines the steps to quantify the reduction in BRD9 and BRD7 mRNA following transfection with siRNA.
-
Cell Culture and Transfection: Plate melanoma cell lines (e.g., A375, SKMEL-28) at a density to reach 50-60% confluency on the day of transfection. Transfect cells with siRNA targeting BRD9, BRD7, or a non-targeting control using a lipid-based transfection reagent according to the manufacturer's instructions.
-
RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for BRD9, BRD7, and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative expression of BRD9 and BRD7 mRNA using the delta-delta-Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the non-targeting control. A successful knockdown will show a significant reduction in the relative mRNA levels of the target genes.
Western Blotting for BRD9/7 Protein Levels
This protocol details the detection of BRD9 and BRD7 protein reduction post-knockdown.
-
Cell Lysis: At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for BRD9, BRD7, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of BRD9 and BRD7 to the loading control. Compare the normalized protein levels in the knockdown samples to the non-targeting control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams are provided.
Experimental workflow for this compound knockdown validation.
Signaling pathway affected by BRD9/7 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD9/7 Inhibitor this compound Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TP-472 Cross-Reactivity: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the cross-reactivity profile of TP-472, a chemical probe targeting the bromodomains of BRD9 and BRD7, with other notable inhibitors in its class. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their experimental designs. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for the cited assays are provided.
Introduction to this compound and the Importance of Selectivity
This compound is a potent inhibitor of Bromodomain-containing protein 9 (BRD9) and its close homolog, BRD7. These proteins are components of the non-canonical BAF (ncBAF) chromatin remodeling complex and are implicated in various cancers, making them attractive therapeutic targets. Chemical probes like this compound are crucial tools for elucidating the biological functions of these proteins. However, the utility of a chemical probe is intrinsically linked to its selectivity. Off-target effects, where a compound interacts with unintended proteins, can lead to misinterpretation of experimental results and potential toxicity.[1] This guide focuses on the cross-reactivity of this compound, comparing it with other widely used BRD9/7 inhibitors: BI-7273, BI-9564, and I-BRD9.
On-Target Potency and Selectivity
The primary targets of this compound are the bromodomains of BRD9 and BRD7. Its potency against these targets and selectivity over other bromodomain families, particularly the BET (Bromodomain and Extra-Terminal domain) family (BRD2, BRD3, BRD4), is a critical measure of its utility.
| Compound | Target | Potency (Kd, nM) | Potency (IC50, nM) | Assay Type | Reference |
| This compound | BRD9 | 82 | - | ITC | [2] |
| BRD7 | - | - | - | ||
| BI-7273 | BRD9 | <1 | 19 | ITC, AlphaScreen | [3] |
| BRD7 | <1 | 117 | ITC, AlphaScreen | [3] | |
| BI-9564 | BRD9 | 14 | 75 | ITC, AlphaScreen | [4][5][6] |
| BRD7 | 239 | 3400 | ITC, AlphaScreen | [4][5][6] | |
| I-BRD9 | BRD9 | - | 7.9 | TR-FRET | [7] |
| BRD7 | - | ~1580 (200-fold selective) | TR-FRET | [8] |
Table 1: Comparison of on-target potency for this compound and other BRD9/7 inhibitors. A lower Kd or IC50 value indicates higher potency.
Cross-Reactivity and Off-Target Profile
A comprehensive understanding of a chemical probe's off-target interactions is paramount. The following tables summarize the known cross-reactivity of this compound and its comparators against other bromodomains and a broader panel of kinases and other proteins.
Bromodomain Selectivity
| Compound | Off-Target Bromodomain | Selectivity vs. BRD9 | Assay Type | Reference |
| This compound | BET Family | High | DSF | [2] |
| Other Bromodomains (>40) | No significant binding except BRD7/9 | Thermal Shift Assay | [2] | |
| BI-7273 | BET Family | >100 µM (inactive) | AlphaScreen | [3] |
| CECR2 | Kd = 88 nM | DiscoverX | [3] | |
| FALZ | Kd = 850 nM | DiscoverX | [3] | |
| BI-9564 | BET Family | >100 µM (inactive) | AlphaScreen | [4][5][6] |
| CECR2 | Kd = 258 nM (18-fold selective) | ITC | [4][5][6] | |
| I-BRD9 | BET Family | >700-fold | TR-FRET | [8][9] |
| Other Bromodomains (34) | >70-fold | BROMOscan | [8][9] |
Table 2: Comparative bromodomain selectivity. High selectivity indicates minimal interaction with other bromodomains.
Broad Panel Screening (Kinases, GPCRs, etc.)
| Compound | Screening Panel | Findings | Reference |
| This compound | Eurofins CEREP Diversity Profile (@10 µM) | Adenosine A1 receptor (14% inh.), Benzodiazepine receptor (47% inh.), PDE2A1 (25% inh.), PDE3A (48% inh.), PDE4D2 (28% inh.) | [2] |
| BI-7273 | Kinase Panel (31 kinases, @10 µM) | 3 kinases (ACVR1, TGFBR1, ACVR2B) showed >43% inhibition, but with IC50 > 3.5 µM. | [3] |
| BI-9564 | Kinase Panel (324 kinases, @ <5 µM) | No significant activity. | [4][5][6] |
| GPCR Panel (55 GPCRs, @10 µM) | 2 out of 55 showed >40% inhibition. | [5][6] | |
| I-BRD9 | Broad Panel (49 targets, @ <5 µM) | No significant activity. | [9] |
Table 3: Summary of broad panel off-target screening.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the application of these inhibitors, the following diagrams illustrate a representative signaling pathway involving BRD9 and a typical workflow for assessing inhibitor cross-reactivity.
A simplified diagram of BRD9's role in cancer signaling pathways.[1][10][11]
A general workflow for assessing inhibitor cross-reactivity.
Experimental Protocols
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
This assay measures the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
-
Principle: A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of a protein is used. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The midpoint of this transition is the Tm.
-
General Protocol:
-
A solution containing the purified target protein (e.g., BRD9 bromodomain), the fluorescent dye, and a buffer is prepared.
-
The test compound (e.g., this compound) or a vehicle control is added to the protein-dye mixture in a multi-well plate.
-
The plate is placed in a real-time PCR instrument.
-
A thermal gradient is applied, and fluorescence is measured at each temperature increment.
-
The change in melting temperature (ΔTm) between the compound-treated and control samples is calculated to determine the stabilizing effect of the compound.[2]
-
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Principle: The heat released or absorbed during the binding of a ligand to a macromolecule is measured directly.
-
General Protocol:
-
The purified target protein is placed in the sample cell of the calorimeter.
-
The test compound is loaded into a titration syringe.
-
Small aliquots of the compound are injected into the protein solution at a constant temperature.
-
The heat change associated with each injection is measured.
-
The resulting data is fitted to a binding model to determine the thermodynamic parameters.[2]
-
Eurofins CEREP Diversity Profile
This is a broad panel of in vitro binding and enzyme assays designed to identify potential off-target liabilities of a compound early in the drug discovery process.
-
Principle: The test compound is screened at a fixed concentration (typically 10 µM) against a diverse set of receptors, ion channels, transporters, and enzymes. The percent inhibition or stimulation relative to a control is determined.
-
General Protocol:
-
The test compound is prepared at the screening concentration.
-
The compound is incubated with a panel of assays, which are typically radioligand binding assays for receptors and transporters, and functional assays for enzymes.
-
The activity in the presence of the test compound is compared to a vehicle control to calculate the percentage of inhibition or stimulation. A common threshold for a significant "hit" is >50% inhibition.[2]
-
Conclusion
This compound is a valuable chemical probe for studying the functions of BRD9 and BRD7. Its cross-reactivity profile, as detailed in this guide, indicates a high degree of selectivity against the broader bromodomain family, particularly the BET subfamily. However, at higher concentrations (10 µM), some interactions with other protein classes, such as certain receptors and phosphodiesterases, have been observed.
When compared to other BRD9/7 inhibitors, this compound's selectivity profile is comparable to that of BI-9564 and I-BRD9, which also exhibit high selectivity over the BET family. BI-7273, while a potent dual BRD7/9 inhibitor, shows slightly more off-target activity on other bromodomains like CECR2. Researchers should consider these nuances when selecting a chemical probe for their studies. For experiments requiring the highest possible selectivity for BRD9 over BRD7, BI-9564 or I-BRD9 may be preferred, while BI-7273 is a potent tool for dual inhibition. This compound represents a well-characterized probe with a favorable selectivity profile, and the data presented here should aid in the rigorous design and interpretation of experiments investigating the roles of BRD9 and BRD7 in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. BI-9564 | Structural Genomics Consortium [thesgc.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD9 promotes the malignant phenotype of thyroid cancer by activating the MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TP-472 (CAS: 2079895-62-6)
This document provides essential safety and logistical information for the proper disposal of the chemical compound TP-472. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is critical for understanding the handling requirements and potential hazards associated with its disposal.
| Property | Value |
| CAS Number | 2079895-62-6 |
| Molecular Formula | C₂₀H₁₉N₃O₂ |
| Molecular Weight | 333.38 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While some safety data sheets may classify it as "not a hazardous substance or mixture," it is best practice to handle all research chemicals with caution.
Personal Protective Equipment (PPE) Required:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Safety glasses or goggles are mandatory to protect from dust or splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved chemical waste disposal service. Do not dispose of this compound down the drain or in regular solid waste.
Experimental Protocol for Preparing this compound for Disposal:
-
Containment: Ensure that the this compound waste, whether in solid form or in a solvent, is in a clearly labeled, sealed, and non-leaking container. The container material must be compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), CAS number ("2079895-62-6"), and the appropriate hazard warnings (if known).
-
Segregation: Store the this compound waste container separately from incompatible chemicals.
-
Waste Pickup: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[1]
For minor spills, the material can be collected by gently wiping with a wet cloth.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
